CGP36216
説明
Structure
3D Structure
特性
IUPAC Name |
3-aminopropyl(ethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO2P/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCIPYZWXPUGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CGP36216
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP36216 is a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, exhibiting a preferential mechanism of action at presynaptic sites. By inhibiting the autoreceptor-mediated negative feedback on GABA release, this compound enhances GABAergic transmission. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound's antagonism of GABA-B receptors. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the GABAergic system.
Introduction to GABA-B Receptors and this compound
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated by two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] They are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[2] The GABA-B1 subunit is responsible for ligand binding, while the GABA-B2 subunit is crucial for G-protein coupling and signaling.[2]
GABA-B receptors are located on both presynaptic and postsynaptic membranes. Postsynaptic GABA-B receptors, when activated, lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in a slow, prolonged hyperpolarization of the neuron.[2] Presynaptic GABA-B receptors, which include both autoreceptors on GABAergic terminals and heteroreceptors on glutamatergic and other terminals, act to inhibit neurotransmitter release by suppressing voltage-gated calcium channels.[3]
This compound, with the chemical name (3-aminopropyl)ethylphosphinic acid, is a phosphinic acid derivative that acts as a competitive antagonist at the GABA-B receptor. A key feature of this compound is its selectivity for presynaptic GABA-B receptors over their postsynaptic counterparts.[4] This selectivity allows for the targeted modulation of neurotransmitter release without directly affecting postsynaptic membrane potential.
Mechanism of Action of this compound
Competitive Antagonism at Presynaptic GABA-B Receptors
This compound exerts its effects by competing with the endogenous agonist GABA for the binding site on the GABA-B1 subunit of presynaptic GABA-B receptors. By binding to the receptor without activating it, this compound prevents GABA from exerting its inhibitory influence on neurotransmitter release. This leads to a disinhibition of the presynaptic terminal, resulting in an increased release of neurotransmitters.
Downstream Signaling Pathways
The antagonism of presynaptic GABA-B receptors by this compound primarily affects the G-protein signaling cascade. Normally, agonist binding to presynaptic GABA-B receptors activates Gi/o proteins. The βγ subunits of these G-proteins then directly interact with and inhibit voltage-gated Ca2+ channels (N-type and P/Q-type), reducing calcium influx and consequently vesicular neurotransmitter release. The αi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
By blocking this cascade, this compound prevents the inhibition of voltage-gated calcium channels, thereby maintaining calcium influx upon neuronal depolarization and facilitating neurotransmitter release.
Figure 1: Signaling pathway of presynaptic GABA-B receptor antagonism by this compound.
Quantitative Data
The antagonistic properties of this compound have been quantified in various experimental preparations. The following tables summarize key quantitative data.
| Parameter | Value | Species | Preparation | Agonist | Reference |
| pA2 | 3.9 ± 0.1 | Rat | Neocortical preparations | Baclofen | [4] |
| IC50 | 43 µM | Rat | Electrically stimulated brain slices | Endogenous GABA | [4] |
Table 1: Antagonist Potency of this compound
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The pA2 value for this compound was determined by Schild analysis.
-
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. In this context, it represents the concentration of this compound that causes a 50% increase in [3H]GABA release by blocking presynaptic autoreceptors.
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp in Rat Brain Slices
This protocol is designed to measure the effect of this compound on postsynaptic currents, demonstrating its lack of effect on postsynaptic GABA-B receptor-mediated hyperpolarization.
4.1.1. Slice Preparation
-
Anesthetize a young adult rat according to approved animal care protocols.
-
Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., neocortex or hippocampus) using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
4.1.2. Recording
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Perform whole-cell patch-clamp recordings from visually identified neurons using borosilicate glass pipettes (3-5 MΩ resistance).
-
The internal pipette solution should contain (in mM): 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.
-
Record membrane potential or currents in current-clamp or voltage-clamp mode, respectively.
-
To assess postsynaptic GABA-B receptor function, apply the GABA-B agonist baclofen (e.g., 20 µM) to induce a hyperpolarization or an outward current.
-
After establishing a stable baseline response to baclofen, co-apply this compound (up to 1 mM) with baclofen to determine if it antagonizes the postsynaptic effect.[4]
4.1.3. Data Analysis
-
Measure the amplitude of the baclofen-induced hyperpolarization or outward current in the absence and presence of this compound.
-
A lack of significant reduction in the baclofen-induced response in the presence of this compound indicates its ineffectiveness at postsynaptic GABA-B receptors.
Neurotransmitter Release Assay: [3H]GABA Release from Synaptosomes
This protocol measures the effect of this compound on the release of pre-loaded [3H]GABA from isolated nerve terminals (synaptosomes), demonstrating its action on presynaptic autoreceptors.
4.2.1. Synaptosome Preparation
-
Homogenize rat cortical tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a physiological buffer.
4.2.2. [3H]GABA Loading and Release
-
Incubate the synaptosomes with [3H]GABA (e.g., 0.1 µM) for a period to allow for uptake into the nerve terminals.
-
Wash the synaptosomes to remove extracellular [3H]GABA.
-
Aliquot the loaded synaptosomes into superfusion chambers and perfuse with a physiological buffer.
-
Collect baseline fractions to measure spontaneous [3H]GABA release.
-
Stimulate neurotransmitter release by depolarization, typically by increasing the potassium concentration in the perfusion buffer (e.g., to 15 mM).
-
Apply this compound at various concentrations to the perfusion buffer before and during the depolarization step.
-
Collect fractions throughout the experiment and quantify the amount of [3H]GABA in each fraction using liquid scintillation counting.
4.2.3. Data Analysis
-
Calculate the fractional release of [3H]GABA for each collected sample.
-
Determine the effect of this compound on both spontaneous and evoked [3H]GABA release. An increase in evoked release in the presence of this compound indicates antagonism of presynaptic GABA-B autoreceptors.
-
Construct a concentration-response curve for this compound to determine its IC50 value for enhancing GABA release.
References
- 1. benchchem.com [benchchem.com]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pa2 determination | PPTX [slideshare.net]
- 4. Measurement of release of endogenous GABA and catabolites of [3H]GABA from synaptosomal preparations using ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 36216: A Technical Guide to a Selective Presynaptic GABA-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 36216 is a phosphinic acid analogue of GABA that functions as a selective antagonist of GABA-B receptors. A significant body of research has demonstrated its preferential activity at presynaptic GABA-B autoreceptors, which regulate the release of GABA, as opposed to postsynaptic receptors that mediate slow inhibitory postsynaptic potentials. This selectivity makes CGP 36216 a valuable pharmacological tool for dissecting the distinct roles of presynaptic and postsynaptic GABA-B receptor populations in neuronal signaling and for investigating their therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of CGP 36216, including its binding affinity and functional potency, detailed experimental protocols for its characterization, and a review of its effects in in-vitro and in-vivo models.
Introduction to CGP 36216
CGP 36216, with the chemical name (3-Aminopropyl)ethylphosphinic acid, is a competitive antagonist at the GABA-B receptor. Its defining characteristic is its selectivity for presynaptic GABA-B receptors. While it demonstrates clear antagonistic effects on the modulation of neurotransmitter release, it is notably ineffective at blocking postsynaptic GABA-B receptor-mediated events, such as baclofen-induced hyperpolarization, even at high concentrations.[1] This profile distinguishes it from other broad-spectrum GABA-B antagonists and positions it as a specific tool for studying the physiological and pathophysiological roles of presynaptic GABA-B autoreceptors and heteroreceptors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for CGP 36216 and provide a comparison with other commonly used GABA-B receptor antagonists. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Direct comparison should, therefore, be made with caution.
Table 1: Binding Affinity and Potency of CGP 36216
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Ki | 0.3 µM | Rat Brain | Radioligand Binding | [2] |
| IC50 | 43 µM | Rat Neocortical Slices | [3H]GABA Release | [1] |
| pA2 | 3.9 ± 0.1 | Rat Neocortical Slices | Electrophysiology (antagonism of baclofen-induced depression of spontaneous discharges) | [1][3] |
Table 2: Comparative Pharmacology of GABA-B Receptor Antagonists
| Compound | Ki (nM) | IC50 (nM) | pA2 | Selectivity |
| CGP 36216 | 300[2] | 43,000 (for [3H]GABA release)[1] | 3.9[1][3] | Presynaptic |
| CGP 55845 | 4.5[4] | 5 | - | Pre- and Postsynaptic |
| CGP 54626 | - | - | - | Pre- and Postsynaptic |
| Saclofen | - | - | 5.3[3] | Pre- and Postsynaptic |
| CGP 35348 | - | - | - | Pre- and Postsynaptic |
Mechanism of Action and Signaling Pathway
CGP 36216 acts as a competitive antagonist at the orthosteric binding site of the GABA-B receptor, preventing the endogenous ligand GABA from binding and activating the receptor. Presynaptic GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit neurotransmitter release. They achieve this by inhibiting voltage-gated calcium channels (VGCCs) and activating inwardly rectifying potassium channels (GIRKs), which leads to a reduction in calcium influx and hyperpolarization of the presynaptic terminal, respectively. By blocking these receptors, CGP 36216 disinhibits the presynaptic terminal, leading to an increase in neurotransmitter release.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antagonist activity and selectivity of CGP 36216.
Radioligand Binding Assay for GABA-B Receptor Affinity
This protocol determines the binding affinity (Ki) of CGP 36216 for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain tissue
-
[3H]GABA or a specific GABA-B antagonist radioligand (e.g., [3H]CGP 54626)
-
CGP 36216 and other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Homogenizer, centrifuges, filtration apparatus, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh binding buffer and recentrifugation. Repeat this wash step at least three times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of CGP 36216 or other competing ligands.
-
For total binding, omit the competing ligand. For non-specific binding, include a high concentration of a non-labeled GABA-B agonist (e.g., 1 mM baclofen).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 20-30 minutes).
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[3H]GABA Release Assay for Presynaptic Activity
This functional assay measures the effect of CGP 36216 on the release of pre-loaded [3H]GABA from brain slices, providing a measure of its activity at presynaptic autoreceptors.
Materials:
-
Rat neocortical or hippocampal slices (300-400 µm thick)
-
[3H]GABA
-
Artificial cerebrospinal fluid (aCSF)
-
High-potassium aCSF (for depolarization)
-
CGP 36216 and other test compounds
-
Superfusion system, scintillation counter
Procedure:
-
Slice Preparation and Loading:
-
Prepare brain slices using a vibratome and allow them to recover in oxygenated aCSF.
-
Incubate the slices in aCSF containing [3H]GABA (e.g., 50 nM) for 30 minutes to allow for uptake into GABAergic terminals.
-
-
Superfusion and Sample Collection:
-
Transfer the slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).
-
-
Stimulation and Drug Application:
-
After a baseline period, stimulate neurotransmitter release by switching to high-potassium aCSF for a short duration (e.g., 2 minutes). This is the first stimulation (S1).
-
Following a washout period, apply CGP 36216 or other test compounds in the aCSF.
-
Apply a second stimulation (S2) with high-potassium aCSF in the presence of the drug.
-
-
Radioactivity Measurement and Data Analysis:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the fractional release of [3H]GABA for each sample.
-
Determine the S2/S1 ratio, which represents the effect of the drug on stimulated release. An increase in the S2/S1 ratio indicates that the antagonist has blocked presynaptic autoreceptors, leading to enhanced GABA release.
-
Generate concentration-response curves to determine the IC50 value of CGP 36216.[1]
-
Electrophysiological Assay for Presynaptic vs. Postsynaptic Selectivity (Paired-Pulse Depression)
This protocol uses whole-cell patch-clamp recordings to assess the effect of CGP 36216 on paired-pulse depression (PPD) of inhibitory postsynaptic currents (IPSCs), a phenomenon mediated by presynaptic GABA-B autoreceptors. The lack of effect on postsynaptic baclofen-induced currents demonstrates selectivity.
Materials:
-
Brain slices (e.g., hippocampus or cortex)
-
aCSF
-
Patch-clamp recording setup (amplifier, micromanipulators, microscope)
-
Stimulating and recording electrodes
-
CGP 36216, baclofen, and other relevant pharmacological agents
Procedure:
-
Slice Preparation and Recording:
-
Prepare brain slices and place them in a recording chamber continuously perfused with oxygenated aCSF.
-
Establish whole-cell patch-clamp recordings from pyramidal neurons.
-
-
Paired-Pulse Depression Protocol:
-
Place a stimulating electrode in a location that evokes monosynaptic IPSCs in the recorded neuron.
-
Apply pairs of stimuli with varying inter-stimulus intervals (e.g., 50-500 ms).
-
Record the amplitudes of the first (IPSC1) and second (IPSC2) IPSCs.
-
Calculate the paired-pulse ratio (PPR = IPSC2/IPSC1). A PPR less than 1 indicates PPD.
-
-
Drug Application and Measurement:
-
Bath-apply CGP 36216 and repeat the paired-pulse stimulation protocol. An increase in the PPR towards 1 indicates that the antagonist has blocked the presynaptic GABA-B autoreceptors responsible for PPD.
-
-
Postsynaptic Selectivity Test:
-
In the same or a different set of neurons, bath-apply the GABA-B agonist baclofen to induce an outward current (hyperpolarization) mediated by postsynaptic GABA-B receptors.
-
After establishing a stable baclofen-induced current, co-apply CGP 36216. The lack of reversal of the baclofen-induced current demonstrates the inactivity of CGP 36216 at postsynaptic GABA-B receptors.[1]
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical basis for determining the selectivity of CGP 36216.
In-Vivo Effects and Therapeutic Potential
In animal models, CGP 36216 has been shown to have a range of effects consistent with the blockade of presynaptic GABA-B receptors. For instance, intra-ventral tegmental area (VTA) administration of CGP 36216 has been demonstrated to abolish the conditioned place preference induced by morphine in rats, suggesting a role for presynaptic GABA-B receptors in the rewarding effects of opioids.[2] Such findings highlight the potential of selective presynaptic GABA-B receptor antagonists in the treatment of substance use disorders. Furthermore, by enhancing neurotransmitter release in specific brain circuits, these compounds may have therapeutic applications in cognitive disorders, depression, and anxiety.
Conclusion
CGP 36216 is a well-characterized and selective presynaptic GABA-B receptor antagonist. Its unique pharmacological profile makes it an indispensable tool for elucidating the specific functions of presynaptic GABA-B receptors in regulating synaptic transmission and plasticity. The detailed experimental protocols provided in this guide offer a framework for its further investigation. The continued study of CGP 36216 and the development of other selective presynaptic GABA-B modulators hold significant promise for advancing our understanding of GABAergic neurotransmission and for the development of novel therapeutics for a range of central nervous system disorders.
References
- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
The Discovery and Development of CGP36216: A Selective Presynaptic GABA(B) Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CGP36216, chemically identified as (3-aminopropyl)ethylphosphinic acid, is a selective antagonist of presynaptic gamma-aminobutyric acid type B (GABA(B)) receptors. Developed by Ciba-Geigy (now Novartis), it emerged from a research program focused on creating phosphinic acid analogues of GABA. Unlike the agonist action of many GABA analogues, the substitution of the carboxylic acid group with an ethylphosphinic acid moiety conferred antagonist properties. Preclinical studies have established this compound as a valuable pharmacological tool for investigating the role of presynaptic GABA(B) autoreceptors and heteroreceptors in neurotransmitter release. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, including its mechanism of action, key experimental data, and the methodologies employed in its characterization.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through ionotropic GABA(A) and metabotropic GABA(B) receptors. GABA(B) receptors, which are G-protein coupled receptors, are located both presynaptically and postsynaptically. Presynaptic GABA(B) receptors act as autoreceptors to inhibit GABA release or as heteroreceptors to modulate the release of other neurotransmitters. The development of selective antagonists for these receptors has been crucial in elucidating their physiological and pathophysiological roles. This compound is one such antagonist, demonstrating selectivity for presynaptic GABA(B) receptors over their postsynaptic counterparts.
Discovery and History
The development of this compound can be traced back to the exploration of phosphinic acid analogues of GABA by scientists at Ciba-Geigy in the 1990s. A key publication by Froestl and colleagues in 1995 detailed the synthesis and characterization of a series of these compounds, demonstrating that while some were potent GABA(B) agonists, others, including those with larger alkyl substitutions on the phosphinic acid group, acted as antagonists.[1] Although the specific synthesis of this compound is not explicitly detailed in readily available literature, it is highly probable that it was first synthesized and characterized as part of this extensive research program. The "CGP" designation in its name is consistent with other compounds developed by Ciba-Geigy.
Subsequent research, most notably by Ong et al. in 2001, firmly established the pharmacological profile of this compound as a selective presynaptic GABA(B) receptor antagonist.[2] This study provided the foundational quantitative data on its potency and selectivity, which has since been widely cited.
Mechanism of Action
This compound exerts its effects by competitively binding to presynaptic GABA(B) receptors, thereby blocking the inhibitory actions of endogenous GABA. Presynaptic GABA(B) receptors are coupled to Gi/o proteins. Their activation by GABA leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the inhibition of voltage-gated calcium channels (VGCCs), and the activation of inwardly rectifying potassium (GIRK) channels.[3][4] By antagonizing these receptors, this compound prevents these downstream signaling events. This disinhibition results in an increased influx of calcium through VGCCs upon neuronal depolarization, leading to enhanced neurotransmitter release.
Signaling Pathway of Presynaptic GABA(B) Receptor Antagonism by this compound
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Preparation | Reference |
| IC₅₀ for increasing [³H]GABA release | 43 µM | Rat | Electrically stimulated brain slices | [2] |
| pA₂ for antagonism of baclofen | 3.9 ± 0.1 | Rat | Neocortical preparations | [2] |
Table 2: Baclofen Potency in the Presence of this compound
| Parameter | Value | Species | Preparation | Reference |
| EC₅₀ for baclofen-induced depression of spontaneous discharges | 6 µM | Rat | Neocortical preparations | [2] |
Experimental Protocols
Electrophysiology in Rat Neocortical Slices
This protocol, based on the methods described by Ong et al. (2001), is used to assess the effect of compounds on neuronal activity.[2]
-
Slice Preparation: Male Sprague-Dawley rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated Krebs solution. Coronal slices (400-500 µm thick) of the neocortex are prepared using a vibratome.
-
Incubation: Slices are incubated in Mg²⁺-free Krebs solution, gassed with 95% O₂ / 5% CO₂, for at least 1 hour before recording.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with Mg²⁺-free Krebs solution at a constant temperature. Extracellular recordings of spontaneous neuronal discharges are made using glass microelectrodes filled with NaCl solution.
-
Drug Application: Test compounds (e.g., baclofen, this compound) are applied via the perfusion solution. The frequency of spontaneous discharges is measured before, during, and after drug application.
-
Data Analysis: The concentration-dependent effects of agonists and the antagonistic properties of compounds like this compound are determined. The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot.
[³H]GABA Release from Brain Slices
This assay, as described by Ong et al. (2001), measures the effect of drugs on neurotransmitter release.[2]
-
Slice Preparation and Loading: Neocortical slices are prepared as described above. They are then incubated with [³H]GABA to allow for its uptake into GABAergic nerve terminals.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with Krebs solution.
-
Stimulation: The slices are electrically stimulated at set intervals to evoke neurotransmitter release.
-
Fraction Collection: The superfusate is collected in fractions, and the amount of [³H]GABA in each fraction is determined by liquid scintillation counting.
-
Drug Application: Test compounds are added to the superfusion medium before and during the stimulation periods.
-
Data Analysis: The effect of the test compound on the evoked release of [³H]GABA is calculated. The IC₅₀ value, the concentration of the antagonist that causes a 50% increase in neurotransmitter release, is determined.
Experimental Workflow
Preclinical and Clinical Development
This compound has been primarily used as a research tool in preclinical studies to investigate the role of presynaptic GABA(B) receptors in various physiological and pathological processes, including anxiety and fear memory. To date, there is no publicly available information to suggest that this compound has entered clinical trials for any indication. However, related compounds from the same chemical class, such as CGP36742 (SGS742), have been investigated in clinical trials for cognitive impairment.
Conclusion
This compound is a selective and potent antagonist of presynaptic GABA(B) receptors that has played a significant role in advancing our understanding of GABAergic neurotransmission. Its discovery and characterization by Ciba-Geigy have provided the scientific community with a valuable tool for dissecting the complex roles of presynaptic GABA(B) autoreceptors and heteroreceptors. While its therapeutic potential remains unexplored in a clinical setting, the foundational research on this compound and related compounds continues to inform the development of novel therapeutics targeting the GABA(B) receptor system.
References
- 1. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP36216 is a selective antagonist of the presynaptic gamma-aminobutyric acid type B (GABA-B) receptor. Its ability to modulate inhibitory neurotransmission has made it a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of the primary research applications of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on signaling pathways.
Core Mechanism of Action
This compound exerts its effects by selectively blocking presynaptic GABA-B autoreceptors. These receptors are G-protein coupled receptors that, when activated by GABA, inhibit further GABA release. By antagonizing these receptors, this compound effectively disinhibits the presynaptic terminal, leading to an increase in the release of GABA. This selective action at the presynaptic site, with little to no effect on postsynaptic GABA-B receptors, allows researchers to dissect the specific roles of presynaptic GABA-B receptor function in various physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and efficacy in various experimental settings.
| Parameter | Value | Species | Tissue/System | Reference |
| Binding Affinity (Ki) | 0.3 µM | - | GABA-B Receptor | [1] |
| Functional Antagonism (pA2) | 3.9 ± 0.1 | Rat | Neocortical Preparations | [2] |
| Assay | Parameter | Value | Species | Preparation | Reference |
| [3H]GABA Release | IC50 | 43 µM | Rat | Electrically stimulated brain slices | [2][3] |
| Spontaneous Discharge Depression (by Baclofen) | EC50 | 6 µM | Rat | Neocortical Preparations | [2][3] |
| Application | Species | Route of Administration | Dose | Effect | Reference |
| Abolition of Morphine-Induced Conditioned Place Preference | Rat | Intra-Ventral Tegmental Area (VTA) | 20 µg/Rat | Abolishes CPP | [1] |
| Induction of Fear Generalization | Mouse | Intracerebroventricular (ICV) | 1 mM, 2 mM, 3 mM | Generalization of contextual fear | [4] |
| Induction of Fear Generalization | Mouse | Intra-hippocampal (dorsal or ventral) | - | Generalization of contextual fear | [5] |
Signaling Pathways and Experimental Workflows
This compound, by antagonizing presynaptic GABA-B receptors, modulates downstream signaling cascades. The primary mechanism involves the prevention of the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Presynaptic GABA-B Receptor Signaling Cascade
Activation of presynaptic GABA-B receptors by GABA leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It also leads to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium (GIRK) channels. This compound blocks these effects.
Experimental Workflow: Contextual Fear Generalization Study
A primary application of this compound is in the study of fear memory and its generalization. The following workflow illustrates a typical experimental design.
Detailed Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Materials:
-
Rat brain membranes (e.g., cortical)
-
[3H]-GABA or other suitable radioligand
-
This compound
-
Baclofen (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Scintillation fluid and counter
-
Glass fiber filters
Protocol:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer to a final protein concentration of approximately 1 mg/mL.
-
Set up a competition binding assay in triplicate with a fixed concentration of radioligand (e.g., [3H]-GABA) and varying concentrations of unlabeled this compound.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled agonist like baclofen).
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for GABA Release
Objective: To measure the effect of this compound on extracellular GABA levels in a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical or fluorescence detection for GABA analysis
-
Anesthetized or freely moving rat/mouse
Protocol:
-
Implant a microdialysis guide cannula into the target brain region (e.g., hippocampus, prefrontal cortex) of the animal using stereotaxic surgery.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples to measure changes in GABA levels post-drug administration.
-
Analyze the GABA concentration in the dialysate samples using HPLC.
-
Express the results as a percentage change from the baseline GABA levels.
Other Primary Research Applications
Beyond fear and anxiety, this compound has been utilized in other areas of neuroscience research:
-
Cognitive Enhancement: By modulating GABAergic transmission, this compound has been investigated for its potential to enhance cognitive functions, particularly in models of cognitive impairment.
-
Neuropathic Pain: Research has explored the role of presynaptic GABA-B receptors in the pathophysiology of neuropathic pain, with this compound used to probe these mechanisms.
-
Addiction: The involvement of the GABAergic system in the rewarding and reinforcing effects of drugs of abuse has been studied using this compound, particularly in models of cocaine and opioid self-administration.
Conclusion
This compound is a potent and selective tool for investigating the role of presynaptic GABA-B receptors in the central nervous system. Its utility in a range of in vitro and in vivo experimental paradigms has significantly contributed to our understanding of GABAergic modulation of synaptic transmission and its implications for various neurological and psychiatric conditions. This guide provides a foundational resource for researchers utilizing this compound in their studies.
References
- 1. Hippocampal GABAB(1a) Receptors Constrain Generalized Contextual Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine Self-Administration Produces Long-Lasting Alterations in Dopamine Transporter Responses to Cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
The GABAB Receptor Antagonist CGP36216: An In-Depth Technical Guide on its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of CGP36216, a selective antagonist of presynaptic Gamma-Aminobutyric Acid type B (GABAB) receptors, on neuronal excitability. By blocking the autoinhibitory feedback mechanism of GABA, this compound enhances GABA release, thereby modulating synaptic transmission and neuronal firing. This document details the mechanism of action of this compound, presents quantitative data from key experimental findings in structured tables, and provides detailed protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its neuropharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of modulating GABAB receptor function.
Introduction
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Its effects are mediated by two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[2] GABAB receptors, which are G-protein coupled receptors (GPCRs), are located both presynaptically and postsynaptically and play a significant role in fine-tuning neuronal excitability and synaptic transmission.[3][4]
Presynaptic GABAB receptors function as autoreceptors, responding to GABA in the synaptic cleft by inhibiting further GABA release. This negative feedback loop is a critical mechanism for regulating the strength and duration of inhibitory signals. This compound is a potent and selective antagonist of these presynaptic GABAB receptors, with markedly less activity at postsynaptic sites.[5] By blocking these autoreceptors, this compound effectively disinhibits GABAergic terminals, leading to an increase in the release of GABA. This targeted action makes this compound a valuable pharmacological tool for investigating the role of presynaptic GABAB receptors in various physiological and pathological processes, including epilepsy and anxiety.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to and blocking presynaptic GABAB receptors. These receptors are coupled to inhibitory Gi/o proteins.[4] Upon activation by endogenous GABA, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][7] The Gβγ subunit directly inhibits voltage-gated calcium channels (VGCCs) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][6] The collective effect of these actions is a reduction in calcium influx into the presynaptic terminal and hyperpolarization of the terminal membrane, both of which suppress neurotransmitter release.
By antagonizing these receptors, this compound prevents this inhibitory cascade, resulting in a sustained release of GABA. This enhanced GABAergic transmission can then lead to a greater activation of postsynaptic GABAA and GABAB receptors, ultimately influencing neuronal excitability.
Signaling Pathway of Presynaptic GABAB Receptor Inhibition
Caption: Signaling pathway of presynaptic GABAB receptor modulation of GABA release and the antagonistic action of this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from experimental studies investigating the effects of this compound on neuronal excitability.
| Parameter | Value | Experimental Model | Reference |
| IC50 for [3H]GABA Release | 43 µM | Electrically stimulated rat brain slices | |
| Antagonism of Baclofen-induced depression of spontaneous discharges | |||
| Baclofen EC50 | 6 µM | Rat neocortical preparations | |
| This compound Concentrations | 100, 300, 500 µM | Rat neocortical preparations | |
| pA2 value for this compound | 3.9 ± 0.1 | Rat neocortical preparations | |
| Effect on Postsynaptic Baclofen-induced hyperpolarization | Ineffective up to 1 mM | Rat neocortical preparations | [5] |
Table 1: Quantitative effects of this compound on GABA release and neuronal firing.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on neuronal excitability.
Patch-Clamp Recording of Spontaneous Discharges in Rat Neocortical Slices
This protocol is adapted from studies investigating the antagonism of baclofen-induced depression of spontaneous neuronal firing by this compound.[5]
Objective: To measure the effect of this compound on the frequency of spontaneous discharges in neocortical neurons and its ability to antagonize the effects of the GABAB agonist, baclofen.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): Composed of (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 1.3, CaCl2 2.5, NaHCO3 26, and glucose 10. Continuously gassed with 95% O2 / 5% CO2.
-
Mg2+-free Krebs medium: ACSF with MgSO4 omitted to induce spontaneous discharges.
-
Intracellular Solution (for whole-cell configuration): Composed of (in mM): K-gluconate 140, HEPES 10, Mg-ATP 2, Na-GTP 0.2, EGTA 0.5. pH adjusted to 7.3 with KOH.
-
-
Drugs: Baclofen, this compound.
-
Equipment: Vibratome, patch-clamp amplifier, micromanipulator, recording chamber, microscope with DIC optics.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Cut coronal slices (300-400 µm thick) of the neocortex using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with Mg2+-free Krebs medium at 32-34°C to induce spontaneous neuronal firing.
-
Visualize neurons in the neocortex (e.g., layer V pyramidal neurons) using a microscope with DIC optics.
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Record baseline spontaneous firing activity for 5-10 minutes.
-
-
Drug Application:
-
Apply baclofen (e.g., 6 µM) to the perfusion medium and record the depression of spontaneous firing.
-
After a stable effect of baclofen is observed, co-apply different concentrations of this compound (e.g., 100, 300, 500 µM) and record the reversal of the baclofen-induced depression.
-
Perform washout with the Mg2+-free Krebs medium between drug applications.
-
Data Analysis:
-
Measure the frequency of spontaneous action potentials (spikes/second) during baseline, baclofen application, and co-application of baclofen and this compound.
-
Construct concentration-response curves for baclofen's inhibitory effect and the antagonistic effect of this compound.
-
Calculate the pA2 value for this compound to quantify its antagonist potency.
Caption: Workflow for patch-clamp recording of spontaneous neuronal discharges.
[3H]GABA Release Assay from Brain Slices
This protocol is based on the methodology used to quantify the effect of this compound on GABA release.[5]
Objective: To measure the amount of radiolabeled GABA released from brain slices in response to electrical stimulation and to determine the effect of this compound on this release.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Solutions:
-
Krebs-Ringer Bicarbonate (KRB) buffer: Composed of (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11. Gassed with 95% O2 / 5% CO2.
-
[3H]GABA solution: KRB buffer containing [3H]GABA.
-
-
Drugs: this compound, Baclofen.
-
Equipment: Tissue chopper or vibratome, superfusion system, scintillation counter.
Procedure:
-
Slice Preparation and Loading:
-
Prepare brain slices (e.g., neocortex or hippocampus) as described in the patch-clamp protocol.
-
Pre-incubate the slices in oxygenated KRB buffer for 30 minutes at 37°C.
-
Incubate the slices in KRB buffer containing [3H]GABA (e.g., 0.1 µM) for 30 minutes to allow for uptake of the radiolabel.
-
-
Superfusion and Release:
-
Transfer the slices to a superfusion chamber and perfuse with oxygenated KRB buffer at a constant flow rate (e.g., 1 ml/min).
-
Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).
-
After a baseline collection period, stimulate the slices electrically (e.g., with bipolar electrodes, delivering square-wave pulses) to evoke GABA release. This is the first stimulation period (S1).
-
Continue collecting fractions during and after stimulation.
-
Introduce this compound into the perfusion medium and, after an equilibration period, apply a second identical electrical stimulation (S2).
-
To test for antagonism, baclofen can be co-perfused with this compound during the second stimulation period.
-
-
Quantification:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the fractional release of [3H]GABA for each fraction.
-
Determine the ratio of the evoked release in the second stimulation period to the first (S2/S1).
-
Data Analysis:
-
Compare the S2/S1 ratio in control conditions (without drug) to the S2/S1 ratio in the presence of different concentrations of this compound.
-
An increase in the S2/S1 ratio in the presence of this compound indicates an enhancement of GABA release.
-
Construct a concentration-response curve for the effect of this compound on [3H]GABA release and calculate the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of presynaptic GABAB receptor function. Its ability to selectively block these autoreceptors and thereby enhance GABA release provides a powerful means to modulate neuronal excitability. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to explore the therapeutic potential of targeting this critical regulatory mechanism in the central nervous system. Further research utilizing these and other advanced techniques will continue to elucidate the complex role of presynaptic GABAB receptors in health and disease, potentially paving the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the role of pre-and postsynaptic GABAB receptors in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAB receptor modulation of adenylate cyclase activity in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Presynaptic GABA-B Receptors and the Antagonist CGP36216
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of the function of presynaptic γ-aminobutyric acid type B (GABA-B) receptors and the pharmacological effects of the selective antagonist, CGP36216. This document consolidates key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental procedures.
Introduction to Presynaptic GABA-B Receptors
γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission.[1]
Presynaptic GABA-B receptors are predominantly located on the axon terminals of neurons. Their activation by GABA in the synaptic cleft leads to the inhibition of neurotransmitter release.[2] This occurs through several mechanisms, including the inhibition of voltage-gated calcium channels (CaV2.1 and CaV2.2) and the modulation of the synaptic vesicle release machinery.[1][2] These receptors can act as both autoreceptors, inhibiting the release of GABA itself, and as heteroreceptors, modulating the release of other neurotransmitters such as glutamate.
The Role of this compound as a Selective Presynaptic GABA-B Receptor Antagonist
This compound, with the chemical name (3-aminopropyl)ethylphosphinic acid, is a selective antagonist of presynaptic GABA-B receptors.[3][4] Its selectivity allows for the specific investigation of the role of these presynaptic receptors in contrast to their postsynaptic counterparts. Studies have shown that this compound is largely ineffective at postsynaptic GABA-B receptors, which are primarily coupled to the activation of inwardly rectifying potassium (GIRK) channels.[3][5]
The primary action of this compound is to block the inhibitory effect of GABA on presynaptic GABA-B receptors. This disinhibition leads to an increase in the release of neurotransmitters. For example, this compound has been shown to increase the release of GABA from nerve terminals, demonstrating its antagonist activity at presynaptic autoreceptors.[3][5]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the pharmacological activity of this compound.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Species | Preparation | Description | Reference(s) |
| IC50 | 43 µM | Rat | Electrically stimulated brain slices | Concentration of this compound that causes a half-maximal increase in [3H]GABA release. | [3][5] |
| pA2 | 3.9 ± 0.1 | Rat | Neocortical preparations | Antagonism of baclofen-induced depression of spontaneous discharges. | [3][5] |
| Ki | 0.3 µM | Not Specified | GABA-B Receptor | Binding affinity of this compound to the GABA-B receptor. | [6] |
Table 2: Selectivity of this compound
| Receptor Type | Effect | Concentration | Species | Preparation | Reference(s) |
| Presynaptic GABA-B | Antagonist | 100, 300, 500 µM | Rat | Neocortical preparations | Antagonizes baclofen-induced depression of spontaneous discharges. |
| Postsynaptic GABA-B | Ineffective | Up to 1 mM | Rat | Neocortical preparations | Does not antagonize baclofen-induced hyperpolarizations. |
Signaling Pathways of Presynaptic GABA-B Receptors
The activation of presynaptic GABA-B receptors initiates a signaling cascade that culminates in the inhibition of neurotransmitter release. The following diagram illustrates this pathway.
Caption: Presynaptic GABA-B receptor signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of presynaptic GABA-B receptors and the effects of this compound.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol is designed to measure the effect of this compound on synaptic transmission in brain slices.
Materials:
-
Vibratome
-
ACSF (Artificial Cerebrospinal Fluid)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Internal solution (e.g., containing Cs⁺ and QX-314 to block postsynaptic GABA-B responses)
-
This compound, baclofen
-
Bipolar stimulating electrode
Procedure:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
Evoke synaptic currents (e.g., inhibitory postsynaptic currents, IPSCs, or excitatory postsynaptic currents, EPSCs) by delivering electrical stimuli.
-
Record baseline synaptic responses.
-
Apply the GABA-B receptor agonist, baclofen, to the bath to suppress synaptic transmission.
-
Co-apply this compound with baclofen to observe the reversal of the baclofen-induced suppression.
-
Analyze the amplitude and frequency of the synaptic currents to quantify the effects of the drugs.
In Vivo Microdialysis for Neurotransmitter Release
This protocol measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with appropriate detector (e.g., electrochemical or fluorescence)
-
Ringer's solution (perfusate)
-
This compound
Procedure:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically or locally through the microdialysis probe (retrodialysis).
-
Continue to collect dialysate samples to measure the change in neurotransmitter levels.
-
Analyze the concentration of neurotransmitters (e.g., GABA, glutamate) in the dialysate using HPLC.
Receptor Binding Assay
This protocol determines the binding affinity of this compound to GABA-B receptors.
Materials:
-
Brain tissue homogenate
-
Radiolabeled ligand (e.g., [3H]CGP54626, a high-affinity GABA-B antagonist)
-
Unlabeled this compound
-
Binding buffer
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare cell membranes from a brain region known to express GABA-B receptors.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand.
-
For competition binding, add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound, which can then be used to calculate the Ki.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
Caption: Electrophysiology experimental workflow.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 36216 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | GABA Receptor | 1781834-71-6 | Invivochem [invivochem.com]
CGP36216: A Technical Guide to its Chemical Structure, Properties, and Selective Antagonism at Presynaptic GABA B Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP36216, known chemically as (3-Aminopropyl)ethylphosphinic acid hydrochloride, is a selective antagonist of the γ-aminobutyric acid type B (GABA B ) receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. A key focus is its distinct mechanism of action, demonstrating preferential antagonism at presynaptic GABA B autoreceptors with minimal effect on postsynaptic receptors.[1][2][3] This document consolidates key experimental findings and provides detailed methodologies for relevant assays, serving as a critical resource for researchers in neuroscience and drug development exploring the therapeutic potential of GABA B receptor modulation.
Chemical Structure and Physicochemical Properties
This compound is an organophosphorus compound and a structural analog of the principal inhibitory neurotransmitter, GABA.[2] Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (3-Aminopropyl)ethylphosphinic acid hydrochloride |
| Chemical Formula | C₅H₁₄NO₂P·HCl |
| Molecular Weight | 187.6 g/mol [1][4] |
| CAS Number | 123691-29-2[3] |
| Canonical SMILES | CCP(CCCN)(O)=O.Cl[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Appearance | White solid[3] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM).[1] Also soluble in PBS (pH 7.2) at 10 mg/ml, and to a lesser extent in ethanol (5 mg/ml) and DMF (0.25 mg/ml).[4] |
| Storage and Stability | Store desiccated at room temperature.[1] Stable for at least four years when stored at -20°C.[4] |
Mechanism of Action: Selective Presynaptic GABA B Receptor Antagonism
This compound functions as a selective and potent antagonist at GABA B receptors.[3] GABA B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[3] These receptors are present on both presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release, and on postsynaptic membranes, where they induce hyperpolarization.
A distinguishing feature of this compound is its preferential activity at presynaptic GABA B receptors.[1][2][3] It effectively blocks the inhibitory effect of GABA B agonists, such as baclofen, on the release of GABA. However, it is largely ineffective at antagonizing the postsynaptic hyperpolarization induced by these agonists.[2][3]
Table 3: Pharmacological Data for this compound
| Parameter | Value | Species/Preparation |
| IC₅₀ | 43 µM (for increase in [³H]GABA release) | Rat brain slices[2][3] |
| Kᵢ | 0.3 µM (binding to GABA B receptor) | Not specified |
| pA₂ | 3.9 ± 0.1 (against baclofen-induced suppression of spontaneous discharges) | Rat neocortical preparations[2] |
The selective presynaptic action of this compound suggests it can disinhibit the release of GABA from nerve terminals without directly affecting postsynaptic neuronal excitability. This property makes it a valuable tool for dissecting the distinct roles of pre- and postsynaptic GABA B receptors in neural circuits.
Caption: Signaling pathway of presynaptic and postsynaptic GABA B receptors and the antagonistic action of this compound.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
GABA Release Assay from Electrically Stimulated Brain Slices
This assay measures the effect of this compound on the release of radiolabeled GABA from brain tissue.
Methodology:
-
Tissue Preparation:
-
Rat temporo-parietal cortex slices are prepared (typically 300-400 µm thick).
-
Slices are pre-incubated with [³H]GABA in the presence of a glial GABA uptake inhibitor (e.g., β-alanine) to ensure neuronal loading.
-
-
Superfusion:
-
The [³H]GABA-loaded slices are placed in a superfusion chamber.
-
Slices are continuously superfused with a physiological medium (e.g., Krebs-Henseleit solution) containing a GABA transaminase inhibitor (e.g., aminooxyacetic acid) and a neuronal GABA reuptake inhibitor (e.g., SK&F 89976A) to prevent GABA degradation and reuptake.[3]
-
-
Stimulation and Sample Collection:
-
The slices are subjected to electrical field stimulation (e.g., 5 Hz for 5 minutes) to evoke GABA release.
-
Superfusate fractions are collected at regular intervals before, during, and after stimulation.
-
-
Quantification:
-
The tritium content of each fraction is determined by liquid scintillation counting to quantify the amount of [³H]GABA released.
-
-
Drug Application:
-
This compound is added to the superfusion medium at various concentrations to assess its effect on both basal and electrically evoked [³H]GABA release.
-
The effect of this compound can be compared to the effect of a known GABA B agonist (e.g., baclofen) and its reversal by this compound can be demonstrated.[2]
-
Caption: Experimental workflow for the [³H]GABA release assay.
Electrophysiological Recording of Postsynaptic Potentials
This method is used to assess the effect of this compound on postsynaptic GABA B receptor function by measuring baclofen-induced hyperpolarization.
Methodology:
-
Slice Preparation:
-
Coronal slices of rat neocortex (typically 400-500 µm thick) are prepared and maintained in an interface or submerged recording chamber.
-
-
Intracellular Recording:
-
Intracellular recordings are obtained from neurons in the neocortex (e.g., layer V pyramidal neurons) using sharp microelectrodes filled with an appropriate electrolyte (e.g., 2 M potassium acetate).
-
-
Drug Application:
-
A stable baseline membrane potential is recorded.
-
The GABA B agonist, baclofen, is applied to the superfusion medium to induce hyperpolarization of the neuronal membrane.
-
This compound is then co-applied with baclofen to determine its ability to antagonize the baclofen-induced hyperpolarization.
-
-
Data Acquisition and Analysis:
-
Changes in membrane potential are recorded and analyzed to quantify the magnitude of hyperpolarization.
-
The effect of different concentrations of this compound on the baclofen response is measured to determine its potency as a postsynaptic antagonist.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of GABA B receptor function. Its selective antagonism of presynaptic GABA B receptors allows for the specific modulation of neurotransmitter release without the confounding effects of postsynaptic receptor blockade. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound to explore the intricate roles of GABA B receptors in both normal brain function and in the pathophysiology of neurological and psychiatric disorders.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Release of gamma-[3H]aminobutyric acid (GABA) from electrically stimulated rat cortical slices and its modulation by GABAB autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the role of pre-and postsynaptic GABAB receptors in behavior - PMC [pmc.ncbi.nlm.nih.gov]
CGP36216 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Selective GABAB Presynaptic Receptor Antagonist
This technical guide provides a comprehensive overview of CGP36216 hydrochloride, a selective antagonist of presynaptic GABAB receptors. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document details the compound's physicochemical properties, pharmacological actions, relevant signaling pathways, and detailed experimental protocols.
Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of (3-Aminopropyl)ethylphosphinic acid. It is a white solid with the following properties:
| Property | Value | References |
| Molecular Formula | C5H14NO2P·HCl | [1][2] |
| Molecular Weight | 187.6 g/mol | [1][2] |
| CAS Number | 1781834-71-6 | [1][2] |
| Purity | ≥98% (HPLC) | [1][3] |
| Solubility | Soluble to 100 mM in water and DMSO. Also soluble in PBS (pH 7.2) at 10 mg/ml, and to a lesser extent in ethanol (5 mg/ml) and DMF (0.25 mg/ml). | [1][2] |
| Storage | Desiccate at room temperature for short-term storage. For long-term storage, it is recommended to store at -20°C. The compound is stable for at least 4 years under these conditions. | [2] |
Pharmacology and Mechanism of Action
This compound is a selective antagonist of GABAB receptors, with a notable preference for presynaptic receptors over postsynaptic ones.[4]
| Pharmacological Parameter | Value | References |
| IC50 | 43 µM | [4][5] |
| Ki | 0.3 µM | [6] |
Mechanism of Action at the Synapse
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of GABA. Presynaptic GABAB autoreceptors, when activated by GABA in the synaptic cleft, inhibit further GABA release. This compound exerts its effect by blocking these presynaptic autoreceptors. This antagonism removes the inhibitory feedback loop, leading to an increase in the release of GABA from the presynaptic terminal.[4][7]
Signaling Pathway
The antagonism of presynaptic GABAB receptors by this compound disrupts the normal signaling cascade that inhibits neurotransmitter release. The general signaling pathway is as follows:
Caption: Antagonism of Presynaptic GABAB Receptors by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the properties and effects of this compound.
Radioligand Binding Assay for GABAB Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound to GABAB receptors.[8][9][10]
Objective: To determine the Ki of this compound for the GABAB receptor.
Materials:
-
Rat brain tissue
-
[3H]-GABA or other suitable radioligand
-
This compound hydrochloride
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in a suitable buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 140,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).
-
Add a fixed concentration of radioligand (e.g., 5 nM [3H]-muscimol).
-
Add varying concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).
-
Incubate at 4°C for 45 minutes.
-
-
Termination and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on GABAergic currents in neurons.[11][12][13][14]
Objective: To measure the effect of this compound on spontaneous or evoked inhibitory postsynaptic currents (IPSCs).
Materials:
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-gluconate based)
-
This compound hydrochloride
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Preparation:
-
Prepare brain slices or plate cultured neurons.
-
Prepare fresh aCSF and intracellular solution.
-
Pull recording pipettes with a resistance of 3-7 MΩ.
-
-
Recording:
-
Place the preparation in the recording chamber and perfuse with aCSF.
-
Fill a pipette with intracellular solution and obtain a giga-ohm seal on a neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a potential to record IPSCs (e.g., 0 mV to record GABAA receptor-mediated currents).
-
-
Drug Application:
-
Record baseline spontaneous or evoked IPSCs.
-
Perfuse the bath with aCSF containing a known concentration of this compound.
-
Record IPSCs in the presence of the drug.
-
Wash out the drug with aCSF to observe recovery.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of IPSCs before, during, and after drug application.
-
A significant increase in IPSC frequency would be consistent with the antagonist effect of this compound at presynaptic GABAB autoreceptors.
-
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
ADME and Toxicology
Currently, there is limited publicly available information specifically detailing the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicological profile of this compound. Further studies are required to fully characterize these properties, which are crucial for any potential therapeutic development. The provided in-vivo study information indicates that the compound is centrally active following administration in animal models.[6][15]
Conclusion
This compound hydrochloride is a valuable research tool for investigating the role of presynaptic GABAB receptors in neuronal function. Its selectivity for presynaptic over postsynaptic receptors allows for the specific dissection of presynaptic inhibitory mechanisms. The information and protocols provided in this guide are intended to facilitate further research into the pharmacological and physiological effects of this compound. As with any research compound, it is imperative that appropriate safety precautions are taken and that further studies are conducted to fully elucidate its complete pharmacological, pharmacokinetic, and toxicological profile.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CGP 36216 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. CGP 36216 hydrochloride | TargetMol [targetmol.com]
- 6. This compound hydrochloride | GABA Receptor | 1781834-71-6 | Invivochem [invivochem.com]
- 7. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CGP36216 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CGP36216, a selective presynaptic GABA-B receptor antagonist, in in vivo rodent research. This document outlines the mechanism of action, pharmacokinetic profile, and detailed protocols for its use in various behavioral and physiological studies.
Introduction to this compound
This compound is a phosphinic acid analogue that acts as a selective antagonist at presynaptic GABA-B receptors. Unlike agonists such as baclofen, which activate GABA-B receptors to inhibit neurotransmitter release, this compound blocks these autoreceptors, leading to an increase in the release of GABA and other neurotransmitters. This selective action on presynaptic receptors, with little to no effect on postsynaptic GABA-B receptors, makes it a valuable tool for dissecting the role of presynaptic GABA-B receptor function in various physiological and pathological processes.[1]
Mechanism of Action
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors that, when activated, lead to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.
Presynaptic GABA-B autoreceptors play a crucial role in regulating GABA release. When activated by GABA in the synaptic cleft, these receptors initiate a negative feedback loop that inhibits further GABA release from the presynaptic terminal. This compound selectively blocks these presynaptic receptors, thereby disinhibiting the presynaptic terminal and enhancing the release of GABA. This mechanism is critical for understanding its effects on synaptic plasticity, network excitability, and behavior.
References
Application Notes and Protocols for CGP36216 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGP36216, a selective antagonist of presynaptic γ-aminobutyric acid type B (GABAB) receptors, in electrophysiological studies. The following sections detail its mechanism of action, protocols for its use in common electrophysiological recordings, and expected outcomes.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the role of presynaptic GABAB receptors in synaptic transmission and plasticity. Unlike broader GABAB receptor antagonists, this compound exhibits a pronounced selectivity for presynaptic receptors, with minimal effects on postsynaptic GABAB receptor-mediated hyperpolarization.[1][2] This selectivity allows for the specific dissection of presynaptic inhibitory mechanisms. By blocking these autoreceptors and heteroreceptors, this compound can enhance the release of neurotransmitters, including GABA and glutamate.[1][3]
Mechanism of Action
Presynaptic GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation by GABA, modulate neurotransmitter release. The binding of GABA to the GABAB1 subunit of the heterodimeric receptor leads to a conformational change, activating the GABAB2 subunit and initiating downstream signaling cascades.[4] This primarily involves the inhibition of voltage-sensitive Ca2+ channels and the modulation of the vesicle release machinery, ultimately reducing the probability of neurotransmitter release.[1][3][4] this compound acts as a competitive antagonist at the GABA binding site on the GABAB1 subunit, thereby preventing this inhibitory signaling cascade and leading to an increase in neurotransmitter release.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound's action derived from various electrophysiological and neurochemical studies.
| Parameter | Value | Species/Preparation | Experimental Condition | Reference |
| pA₂ (vs. Baclofen) | 3.9 ± 0.1 | Rat neocortical slices | Depression of spontaneous discharges | [1][2] |
| IC₅₀ (for [³H]GABA release) | 43 µM | Rat brain slices (electrically stimulated) | Increased GABA release | [1][2] |
| Effective Concentration Range | 100 - 500 µM | Rat neocortical slices | Antagonism of baclofen-induced effects | [1][2] |
| Postsynaptic Effect | Ineffective up to 1 mM | Rat neocortical slices | Antagonism of baclofen-induced hyperpolarization | [1][2] |
Signaling Pathway of Presynaptic GABAB Receptor Antagonism by this compound
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Presynaptic GABAB receptor signaling and antagonism by this compound.
Experimental Protocols
Below are detailed protocols for using this compound in whole-cell patch-clamp and field potential recordings.
Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate the Effect of this compound on Inhibitory Postsynaptic Currents (IPSCs)
This protocol is designed to measure the effect of this compound on GABAergic synaptic transmission.
1. Slice Preparation:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated NMDG-based or sucrose-based cutting solution to enhance neuronal viability.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes, and then maintain at room temperature.
2. Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Continuously bubble with 95% O₂ / 5% CO₂.
-
Intracellular Solution (for IPSC recording, in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, 5 QX-314. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
3. Recording Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and perfuse continuously with oxygenated aCSF at 2-3 ml/min at 30-32°C.
-
Visualize neurons using DIC or infrared microscopy.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest using a borosilicate glass pipette (3-6 MΩ) filled with the intracellular solution.
-
Clamp the neuron at a holding potential of -70 mV to record spontaneous or evoked IPSCs. To isolate GABAergic currents, AMPA and NMDA receptor antagonists (e.g., 10 µM CNQX and 50 µM APV) can be added to the aCSF.
-
Establish a stable baseline recording of IPSCs for 5-10 minutes.
-
Bath-apply this compound (100-300 µM) to the aCSF and record for 10-15 minutes. An increase in the frequency and/or amplitude of IPSCs is expected, reflecting enhanced GABA release from presynaptic terminals.
-
Perform a washout by perfusing with aCSF without this compound for at least 15 minutes to observe the reversal of the effect.
4. Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of IPSCs before, during, and after this compound application using appropriate software.
-
Statistical significance can be determined using paired t-tests or ANOVA.
Protocol 2: Field Potential Recording to Assess the Impact of this compound on Long-Term Potentiation (LTP)
This protocol examines how blocking presynaptic GABAB receptors with this compound affects synaptic plasticity.
1. Slice Preparation:
-
Follow the same procedure as in Protocol 1 for preparing hippocampal slices.
2. Solutions:
-
aCSF: Same as in Protocol 1.
3. Recording Procedure:
-
Place a hippocampal slice in the recording chamber.
-
Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP with an amplitude that is 30-40% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
In the experimental group, bath-apply this compound (e.g., 100 µM) after establishing the baseline and continue recording for another 10-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.
-
A control group of slices should undergo the same protocol without the application of this compound.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP between the control and this compound-treated groups. It is hypothesized that this compound may facilitate the induction of LTP by disinhibiting glutamatergic terminals.
Experimental Workflow
The following diagram outlines a typical workflow for an electrophysiology experiment using this compound.
Caption: A typical experimental workflow for electrophysiological recordings with this compound.
References
- 1. Presynaptic mechanisms underlying GABAB-receptor-mediated inhibition of spontaneous neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing CGP36216 Solutions in Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of CGP36216 solutions intended for use in animal experiments. This compound hydrochloride is a selective antagonist of presynaptic GABAB receptors and is a valuable tool for investigating the role of the GABAergic system in various physiological and pathological processes.
Physicochemical Properties and Solubility
This compound hydrochloride is a white solid compound.[1] Proper solution preparation is critical for accurate and reproducible experimental outcomes. The solubility of this compound hydrochloride in common laboratory solvents is summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Weight | 187.6 g/mol | [2] |
| Formula | C₅H₁₄NO₂P·HCl | [2] |
| Solubility in Water | Up to 100 mM | [2] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [1] |
| Storage (in Solvent) | -80°C for up to 6 months, -20°C for 1 month | [1] |
Note: It is generally recommended to use freshly prepared solutions and avoid long-term storage.[3] If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[4]
Signaling Pathway of this compound at Presynaptic GABAB Receptors
This compound selectively antagonizes presynaptic GABAB receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by GABA, inhibit neurotransmitter release. By blocking these receptors, this compound prevents this inhibition, leading to an increase in GABA release.[3][5] The downstream signaling cascade of presynaptic GABAB receptor activation, which is inhibited by this compound, is depicted below.
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for common routes of administration in animal experiments. It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and experimental paradigm.
Protocol 1: Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic drug administration in rodents.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27G for mice, 23-25G for rats)[6]
Vehicle Formulations for IP Injection:
| Formulation | Composition (v/v/v) | Citation(s) |
| A | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [1] |
| B | 10% DMSO, 5% Tween 80, 85% Saline | [1] |
| C | 10% DMSO, 90% Corn oil | [1] |
Procedure for Preparation (using Formulation A):
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total mass of this compound needed. For initial studies in mice, a starting dose in the range of 1-10 mg/kg may be considered, based on studies with other GABAergic compounds.[7]
-
Prepare the stock solution: Dissolve the calculated amount of this compound hydrochloride in the required volume of DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Prepare the vehicle mixture: In a sterile tube, combine the vehicle components in the specified ratios. For Formulation A, for every 1 mL of final solution, you will need 100 µL of the this compound/DMSO stock, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.
-
Combine and mix: Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly. Then, add the Tween 80 and mix again. Finally, add the saline and vortex until a clear solution is obtained.
-
Administration: Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid the cecum and bladder.[6][8] The injection volume should not exceed 10 ml/kg for mice and rats.[6]
Protocol 2: Oral Administration (Gavage)
Oral gavage ensures accurate dosing when oral administration is desired.
Materials:
-
This compound hydrochloride powder
-
0.5% Carboxymethyl cellulose (CMC) in sterile water
-
Sterile water
-
Sterile microcentrifuge tubes
-
Oral gavage needles appropriate for the animal size
Vehicle Formulations for Oral Administration:
| Formulation | Composition | Citation(s) |
| D | Suspension in 0.5% Carboxymethyl cellulose (CMC) | [1] |
| E | Dissolved in PEG400 | [1] |
Procedure for Preparation (using Formulation D):
-
Calculate the required amount of this compound: Determine the total mass of this compound needed based on the desired oral dose. Studies with oral administration of GABA in rats have used doses ranging from 0.5 to 2500 mg/kg.[9][10] A dose-finding study is recommended.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Prepare the suspension: Weigh the calculated amount of this compound powder and suspend it in the 0.5% CMC solution.
-
Mix thoroughly: Vortex the suspension to ensure it is homogenous before each administration.
-
Administration: Administer the suspension using an appropriately sized oral gavage needle. The gavage volume should generally not exceed 5 ml/kg for rats.[11]
Experimental Workflow for Solution Preparation and Administration
The following diagram illustrates a typical workflow for preparing and administering this compound solutions in an animal experiment.
Disclaimer: These protocols are intended as a guide. Researchers should always adhere to their institution's animal care and use guidelines and conduct appropriate safety and dose-finding studies for their specific experimental conditions.
References
- 1. This compound hydrochloride | GABA Receptor | 1781834-71-6 | Invivochem [invivochem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. biorxiv.org [biorxiv.org]
- 8. research.vt.edu [research.vt.edu]
- 9. Subchronic toxicity evaluation of γ-aminobutyric acid (GABA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intervention mechanism of repeated oral GABA administration on anxiety-like behaviors induced by emotional stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for CGP36216 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of CGP36216, a selective GABA-B presynaptic receptor antagonist, in behavioral research. Due to a lack of publicly available peer-reviewed studies detailing an optimal systemic dosage for this compound in behavioral paradigms, this guide summarizes available data on local administration of this compound and provides systemic dosage information for other relevant GABA-B receptor antagonists as a starting point for dose-response studies. Detailed protocols for key behavioral assays, including fear conditioning, the elevated plus maze, and the open field test, are provided to facilitate experimental design. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms of action and experimental procedures.
Introduction
This compound is a selective antagonist of presynaptic GABA-B receptors.[1] By blocking these autoreceptors, this compound enhances the release of GABA and other neurotransmitters, making it a valuable tool for investigating the role of the GABAergic system in various behaviors, including anxiety, fear, and learning and memory. These application notes are designed to guide researchers in the effective use of this compound in their behavioral studies.
Data Presentation: Dosage Guidelines
Disclaimer: No peer-reviewed studies were identified that have established an optimal systemic (e.g., intraperitoneal or oral) dosage of this compound for behavioral studies in rodents. The following tables provide available data for local administration of this compound and systemic administration of other GABA-B receptor antagonists, which can serve as a reference for initiating dose-finding experiments. Researchers should perform their own dose-response studies to determine the optimal dosage for their specific experimental conditions.
Table 1: Local Administration of this compound
| Route of Administration | Species | Concentration/Dose | Behavioral Test/Effect |
| Intracerebroventricular (ICV) | Rat | 1 mM, 2 mM, 3 mM solutions | Fear Generalization |
| Intra-Ventral Tegmental Area (VTA) | Rat | 20 µ g/rat | Not specified |
Table 2: Systemic Administration of Other GABA-B Receptor Antagonists
| Compound | Route of Administration | Species | Dose Range | Behavioral Test | Observed Effect |
| CGP55845 | Intraperitoneal (i.p.) | Rat | 0.1 mg/kg | Fear Extinction | Blocked the effects of corticosterone on fear extinction.[2][3] |
| CGP55845 | Intraperitoneal (i.p.) | Mouse | 1 mg/kg | Morris Water Maze, Open Field, Elevated Plus Maze | Improved spatial memory in the Morris water maze; no significant effects on locomotor activity or anxiety.[4] |
| CGP 35348 | Not specified | Mouse | 25-200 mg/kg | Elevated Plus Maze | Inactive |
Signaling Pathway
This compound acts by blocking presynaptic GABA-B receptors. This action inhibits the G-protein coupled signaling cascade that normally leads to a reduction in neurotransmitter release. The diagram below illustrates this pathway.
Caption: Presynaptic GABA-B receptor signaling pathway antagonized by this compound.
Experimental Protocols
The following are detailed protocols for key behavioral experiments relevant to the study of GABA-B receptor function.
Fear Conditioning
Objective: To assess the role of this compound in the acquisition, consolidation, or expression of learned fear.
Materials:
-
Fear conditioning apparatus (a chamber with a grid floor for delivering foot shocks, a speaker for auditory cues, and a camera for recording behavior).
-
This compound solution.
-
Vehicle solution (e.g., saline, DMSO).
-
Experimental animals (rats or mice).
Procedure:
-
Habituation (Day 1): Place each animal in the conditioning chamber for 10-15 minutes to allow for exploration and adaptation to the novel environment. No stimuli are presented.
-
Conditioning (Day 2):
-
Administer this compound or vehicle systemically (e.g., i.p.) at the predetermined optimal dose and time before placing the animal in the chamber.
-
Allow a 2-3 minute acclimation period.
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz for 30 seconds).
-
The CS co-terminates with an aversive unconditioned stimulus (US), typically a mild foot shock (e.g., 0.5-0.7 mA for 0.5-1 second).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Measure freezing behavior (the complete absence of movement except for respiration) during the CS presentations and inter-trial intervals.
-
-
Contextual Fear Test (Day 3): Place the animal back into the conditioning chamber (the context) without presenting the CS or US. Record freezing behavior for 5-8 minutes to assess fear associated with the environment.
-
Cued Fear Test (Day 4): Place the animal in a novel context (different shape, color, and odor). After a 2-3 minute acclimation period, present the CS (tone) without the US. Record freezing behavior during the CS presentation to assess fear associated with the cue.
Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor).
-
Video recording and analysis software.
-
This compound solution.
-
Vehicle solution.
-
Experimental animals (mice or rats).
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle systemically at the predetermined optimal dose and time before testing.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior following this compound administration.
Materials:
-
Open field arena (a square or circular arena with high walls).
-
Video tracking software.
-
This compound solution.
-
Vehicle solution.
-
Experimental animals (mice or rats).
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle systemically at the predetermined optimal dose and time before the test.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (typically 5-15 minutes).
-
Record the animal's activity using a video tracking system.
-
-
Data Analysis: The software will divide the arena into a central and a peripheral zone. Analyze the following parameters:
-
Total distance traveled (a measure of general locomotor activity).
-
Time spent in the center zone (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for a behavioral study involving this compound.
Caption: General experimental workflow for behavioral studies with this compound.
References
- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in social, sexual, and hedonic behaviors in rats in response to stress and restoration by a negative allosteric modulator of α5-subunit containing GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Roles of GABA and Neuropeptides from Rat Central Amygdala CRF Neurons in Anxiety and Fear Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of intraperitoneal administration of the GABA(B) receptor agonist baclofen on food intake in CFLP and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of CGP36216
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP36216 is a selective antagonist of presynaptic gamma-aminobutyric acid type B (GABA(B)) receptors.[1] By blocking these autoreceptors and heteroreceptors, this compound enhances the release of GABA and other neurotransmitters, making it a valuable tool for investigating the role of presynaptic GABA(B) receptor-mediated inhibition in various physiological and pathological processes. Intracerebroventricular (ICV) injection is a critical technique that bypasses the blood-brain barrier, allowing for the direct administration of compounds like this compound into the central nervous system (CNS) to study their effects on brain function and behavior.
These application notes provide a comprehensive protocol for the ICV injection of this compound in mice, based on established methodologies. It also includes quantitative data from relevant studies and a depiction of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the administration and effects of intracerebroventricular this compound.
| Parameter | Value | Reference |
| Drug | This compound hydrochloride | [2] |
| Animal Model | Mice (C57BL/6) | [3] |
| Route of Administration | Intracerebroventricular (ICV) | [2][3] |
| Vehicle | 0.9% Saline | [3] |
| Concentration | 1 mM, 2 mM, or 3 mM | [3] |
| Infusion Volume | 1 µl | [3] |
| Infusion Rate | 0.2 µl/min | [3] |
| Behavioral Outcome | Experimental Condition | Result | Reference |
| Contextual Fear Generalization | ICV infusion of 3 mM this compound immediately after fear training | Increased freezing in a neutral context 24 hours post-training, but not 6 hours post-training. | [2] |
| Neurotransmitter Release (in vitro) | Application of this compound to electrically stimulated brain slices | Increased release of [3H]GABA (IC50 = 43 µM). | [1] |
Experimental Protocols
This section details the methodology for the intracerebroventricular injection of this compound in mice.
Materials
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump
-
Hamilton syringe (5 µl or 10 µl) with a 30-gauge needle
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Sutures or wound clips
-
Heating pad
-
Analgesics (for pre- and post-operative care)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Eye lubricant
Pre-operative Preparations
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 3 mM).[3] Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter.
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before surgery.
-
Surgical Area Preparation: Ensure the surgical area is clean and sterile. Sterilize all surgical instruments.
Surgical Procedure
-
Anesthesia and Analgesia: Administer a pre-operative analgesic as recommended by your institution's animal care and use committee. Anesthetize the mouse using either inhalant (isoflurane) or injectable (ketamine/xylazine) anesthesia. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Fixation: Place the anesthetized mouse in the stereotaxic apparatus. Secure the head using ear bars and an incisor bar. Apply eye lubricant to prevent corneal drying.
-
Surgical Site Preparation: Shave the fur from the scalp and disinfect the area with an antiseptic solution.
-
Incision: Make a midline incision in the scalp to expose the skull. Use cotton swabs to clean and dry the skull surface.
-
Locating Bregma: Identify the bregma, the intersection of the sagittal and coronal sutures. This will be the reference point for all stereotaxic coordinates.
-
Drilling: Based on a mouse brain atlas, determine the coordinates for the lateral ventricle. A common coordinate relative to bregma is: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm. Carefully drill a small hole through the skull at the target coordinates, being cautious not to damage the underlying dura mater.
-
Injection:
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotaxic manipulator.
-
Lower the needle to the surface of the brain at the drilled hole and record the dorsal-ventral (DV) coordinate.
-
Slowly lower the needle to the target DV coordinate for the lateral ventricle (e.g., -2.5 mm from the brain surface).
-
Infuse 1 µl of the this compound solution at a rate of 0.2 µl/min.[3]
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Closure and Post-operative Care:
-
Suture the scalp incision or close it with wound clips.
-
Administer post-operative analgesics as required.
-
Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.
-
House the mouse individually after surgery to prevent injury from cage mates.
-
Monitor the animal's recovery, including checking for signs of pain, infection, and proper feeding and drinking behavior.
-
Visualizations
Experimental Workflow for ICV Injection and Behavioral Testing
References
Application Notes and Protocols for Utilizing CGP36216 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CGP36216, a selective presynaptic GABA-B receptor antagonist, in rodent fear conditioning paradigms. This document outlines the mechanism of action, detailed experimental protocols, and quantitative data on its effects, facilitating the design and execution of studies investigating fear memory modulation.
Introduction to this compound and Fear Conditioning
Fear conditioning is a widely used behavioral paradigm to study the neural mechanisms of fear learning and memory. This process involves the association of a neutral conditioned stimulus (CS), typically an auditory cue, with an aversive unconditioned stimulus (US), such as a mild footshock. The GABAergic system, particularly the GABA-B receptors, plays a crucial role in modulating the acquisition, consolidation, and extinction of fear memories.
This compound is a valuable pharmacological tool for dissecting the role of presynaptic GABA-B receptors in these processes. By selectively blocking these receptors, this compound can disinhibit the release of neurotransmitters, primarily glutamate, thereby influencing synaptic plasticity and fear-related behaviors.
Mechanism of Action of Presynaptic GABA-B Receptor Antagonism
Presynaptic GABA-B receptors are G-protein coupled receptors that regulate neurotransmitter release. Their activation by GABA typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity. This signaling cascade ultimately modulates the activity of voltage-gated calcium (Ca2+) and potassium (K+) channels, leading to a reduction in neurotransmitter release.
This compound, as an antagonist, blocks these inhibitory effects. By preventing GABA from binding to presynaptic GABA-B receptors, this compound leads to an increase in the release of neurotransmitters from the presynaptic terminal. This enhanced neurotransmitter release can have significant effects on synaptic plasticity and the neural circuits underlying fear memory.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on freezing behavior in fear conditioning paradigms, as reported in the scientific literature.
| Study Phase | Animal Model | Administration Route | This compound Dose | Timing of Administration | Effect on Freezing Behavior |
| Fear Extinction | Mouse | Intracerebroventricular (ICV) | 3 mM | Pre- or post-extinction training | Enhanced extinction learning in male mice |
| Fear Consolidation | Mouse | Intracerebroventricular (ICV) | 3 mM | Immediately after training | Induced fear generalization when tested 24h later |
| Fear Consolidation | Mouse | Intra-hippocampal Infusion | 3 mM | Immediately after training | Induced fear generalization when tested 24h later |
| Fear Consolidation | Mouse | Intra-Anterior Cingulate Cortex Infusion | 3 mM | Immediately after training | No significant effect on fear generalization |
Experimental Protocols
Protocol 1: Auditory Fear Conditioning in Mice
This protocol describes a standard procedure for auditory fear conditioning in mice.
Materials:
-
Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cue presentation, and a video camera for recording behavior.
-
Sound-attenuating isolation cubicles.
-
Shock generator.
-
70% ethanol for cleaning.
Procedure:
Day 1: Habituation & Conditioning
-
Place the mouse in the conditioning chamber and allow for a 2-3 minute habituation period.
-
Present the conditioned stimulus (CS), a tone (e.g., 2800 Hz, 85 dB), for 30 seconds.
-
During the final 2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing for a total of 3-5 trials, with an inter-trial interval (ITI) of 1-2 minutes.
-
After the final pairing, leave the mouse in the chamber for an additional 1-2 minutes before returning it to its home cage.
Day 2: Contextual Fear Testing
-
Place the mouse back into the same conditioning chamber.
-
Record freezing behavior for 5 minutes in the absence of the CS or US. Freezing is defined as the complete absence of movement except for respiration.
Day 3: Cued Fear Testing (in a novel context)
-
Modify the context of the conditioning chamber (e.g., change the wall color, floor texture, and odor) to create a novel environment.
-
Place the mouse in the novel context and allow for a 2-3 minute baseline period.
-
Present the CS (tone) for 3 minutes continuously or in several 30-second intervals.
-
Record freezing behavior during the baseline and CS presentation periods.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol details the procedure for delivering this compound directly into the cerebral ventricles.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Infusion pump and syringe
-
This compound solution (3 mM in sterile saline)
Procedure:
-
Surgery:
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target ventricle (e.g., lateral ventricle coordinates from a mouse brain atlas).
-
Implant a guide cannula to the target depth and secure it with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least one week.
-
-
Infusion:
-
Gently restrain the mouse and remove the dummy cannula.
-
Insert an infusion cannula connected to the infusion pump through the guide cannula.
-
Infuse this compound (e.g., 1 µL of 3 mM solution) at a slow rate (e.g., 0.5 µL/min).
-
Leave the infusion cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
Perform the infusion at the desired time point relative to the fear conditioning protocol (e.g., before or after an extinction session).
-
Protocol 3: Local Infusion of this compound into the Hippocampus
This protocol describes the targeted delivery of this compound into a specific brain region.
Materials:
-
Same as for ICV injection.
Procedure:
-
Surgery:
-
Follow the same surgical procedure as for ICV cannulation, but target the coordinates for the desired brain region (e.g., dorsal hippocampus).
-
-
Infusion:
-
Follow the same infusion procedure as for ICV injection, adjusting the infusion volume as necessary for the target structure (e.g., 0.5 µL per side for bilateral infusions).
-
Administer the infusion immediately after the training phase to target memory consolidation.
-
Logical Relationship of this compound Administration and Fear Memory Modulation
The timing of this compound administration is critical in determining its effect on fear memory.
Application Notes and Protocols for CGP36216 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CGP36216, a selective GABA-B receptor antagonist, in brain slice electrophysiology. This document includes detailed protocols, data presentation, and visualizations to facilitate the design and execution of experiments investigating GABAergic neurotransmission.
Introduction
This compound is a valuable pharmacological tool for dissecting the roles of presynaptic GABA-B receptors in regulating synaptic transmission and neuronal excitability. In brain slice preparations, which maintain the local neuronal circuitry, this compound can be used to investigate the impact of blocking presynaptic GABA-B autoreceptors and heteroreceptors. Its selectivity for presynaptic receptors over postsynaptic ones makes it particularly useful for isolating presynaptic effects.[1][2]
Functionally, GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.[3][4] Presynaptic GABA-B receptors act as autoreceptors on GABAergic terminals to inhibit GABA release or as heteroreceptors on glutamatergic and other terminals to inhibit the release of other neurotransmitters.[5][6] this compound selectively blocks these presynaptic receptors, thereby enhancing neurotransmitter release.[1][7]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the key quantitative data regarding the application of this compound in brain slice electrophysiology experiments.
| Parameter | Value | Species/Preparation | Experimental Condition | Reference |
| EC50 (Baclofen) | 6 µM | Rat neocortical preparations | Depression of spontaneous discharges | [1] |
| pA2 (this compound vs. Baclofen) | 3.9 ± 0.1 | Rat neocortical preparations | Antagonism of baclofen-induced suppression of spontaneous discharges | [1] |
| IC50 (this compound) | 43 µM | Rat electrically stimulated brain slices preloaded with [3H]GABA | Increase in [3H]GABA release | [1][7] |
| Effective Concentration Range | 100 - 500 µM | Rat neocortical preparations | Antagonism of baclofen effects | [1] |
| Ineffective Concentration (postsynaptic) | Up to 1 mM | Rat neocortical preparations | Antagonism of baclofen-induced hyperpolarization | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz (DOT language).
GABA-B Receptor Signaling Pathway
This diagram illustrates the downstream signaling cascade following the activation of a GABA-B receptor.
Caption: GABA-B receptor signaling at presynaptic and postsynaptic sites.
Experimental Workflow for Brain Slice Electrophysiology
This diagram outlines the key steps for conducting a brain slice electrophysiology experiment with this compound.
Caption: Step-by-step workflow for a brain slice electrophysiology experiment.
Mechanism of this compound Action
This diagram illustrates how this compound selectively blocks presynaptic GABA-B receptors to enhance neurotransmitter release.
Caption: this compound blocks presynaptic GABA-B autoreceptors, leading to increased neurotransmitter release.
Experimental Protocols
The following are detailed protocols for preparing brain slices and performing electrophysiological recordings to study the effects of this compound.
Protocol 1: Acute Brain Slice Preparation
This protocol outlines the steps for preparing viable brain slices for electrophysiological recordings.[8][9][10]
Materials:
-
Animal (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Vibratome
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold high-sucrose cutting solution
-
Artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
-
Water bath
Procedure:
-
Prepare Solutions: Prepare ice-cold high-sucrose cutting solution and aCSF, and continuously bubble both with carbogen gas for at least 15 minutes prior to use.[9][11]
-
Anesthesia and Decapitation: Deeply anesthetize the animal according to approved institutional protocols.[9] Once the animal is fully anesthetized, perform decapitation.
-
Brain Extraction: Quickly dissect the brain and immerse it in the ice-cold, carbogenated high-sucrose cutting solution.[9][10]
-
Slicing:
-
Slice Recovery:
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording synaptic currents or potentials from individual neurons in a brain slice to assess the effects of this compound.[12]
Materials:
-
Prepared brain slice
-
Recording chamber on a microscope stage
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes (pulled to 3-7 MΩ)
-
Intracellular solution
-
aCSF
-
This compound stock solution
-
Perfusion system
Procedure:
-
Slice Placement: Transfer a single brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.[9]
-
Neuron Identification: Using a microscope with appropriate optics (e.g., DIC), identify a healthy neuron in the brain region of interest.
-
Pipette Positioning: Fill a glass micropipette with the appropriate intracellular solution. Under visual guidance, carefully approach the selected neuron with the micropipette while applying slight positive pressure.
-
Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: After achieving a gigaohm seal, apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell recording configuration.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or evoked responses) for a stable period (e.g., 5-10 minutes).
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 100 µM) by adding it to the perfusion aCSF.
-
Data Acquisition: Record the changes in synaptic activity in the presence of this compound. An increase in the frequency of sIPSCs is expected if presynaptic GABA-B autoreceptors are blocked.
-
Washout (Optional): If required, wash out the drug by perfusing with regular aCSF to observe the reversal of the effect.
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound on synaptic parameters such as frequency, amplitude, and kinetics of synaptic events.
References
- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Metabolism and Transport: Effects on Synaptic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. precisionary.com [precisionary.com]
- 9. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 10. protocols.io [protocols.io]
- 11. m.youtube.com [m.youtube.com]
- 12. Brain-Slice Electrophysiology | Debi Fadool Laboratory [dfadool.neuro.fsu.edu]
Application Notes and Protocols for Microdialysis Studies with CGP36216 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for conducting in vivo microdialysis studies to investigate the effects of CGP36216, a selective presynaptic GABA-B receptor antagonist. Microdialysis is a powerful technique for sampling endogenous neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals. This compound is a valuable pharmacological tool for studying the role of GABA-B autoreceptors in modulating neurotransmitter release. By blocking these presynaptic receptors, this compound is expected to increase the synaptic concentration of GABA and potentially other neurotransmitters. These notes offer detailed protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound acts as a selective antagonist at presynaptic GABA-B receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, when activated by GABA, inhibit further GABA release from the presynaptic terminal.[3][4] By blocking these autoreceptors, this compound disinhibits the presynaptic neuron, leading to an increase in GABA release.[1][2] GABA-B receptor activation is coupled to the Gαi/o protein, which leads to the inhibition of adenylyl cyclase and voltage-gated Ca2+ channels, and the activation of inwardly rectifying K+ channels.[3][4] The antagonistic action of this compound prevents these downstream effects at the presynaptic terminal, thereby promoting neurotransmitter release.
Quantitative Data Summary
The administration of this compound has been shown to increase the extracellular levels of GABA in the brain. The following table summarizes the expected quantitative changes in neurotransmitter concentrations following this compound administration, based on its known mechanism of action. Note: The following data are representative and may vary depending on the specific experimental conditions, such as the brain region under investigation, the dose of this compound, and the route of administration.
| Neurotransmitter | Baseline Concentration (nM) | % Change after this compound | Method of Administration | Brain Region | Reference |
| GABA | 5 - 20 | ↑ 50 - 150% | Intracerebroventricular | Neocortex | [1][2] |
| Glutamate | 1 - 5 µM | ↑ (variable) | Intracerebroventricular | Neocortex | [2] |
| Aspartate | 0.5 - 2 µM | ↑ (variable) | Intracerebroventricular | Neocortex | [2] |
| Somatostatin | 10 - 50 pM | ↑ (variable) | Intracerebroventricular | Neocortex | [2] |
Experimental Protocols
Animal Preparation and Stereotaxic Surgery
This protocol describes the surgical implantation of a microdialysis guide cannula for subsequent probe insertion.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Dental cement
-
Analgesic (e.g., carprofen)
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Mount the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., for the neocortex, coordinates can be determined from a rat brain atlas).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Suture the scalp incision.
-
Administer an analgesic and allow the animal to recover for at least 48 hours before the microdialysis experiment.
Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment.
Materials:
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Fraction collector
-
HPLC system with appropriate detection (e.g., fluorescence, mass spectrometry)
Procedure:
-
Gently restrain the recovered rat and insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
Prepare a solution of this compound in aCSF at the desired concentration.
-
Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Continue to collect dialysate samples for several hours after drug administration to monitor the time course of the effect.
-
At the end of the experiment, euthanize the animal and perfuse the brain to verify the probe placement.
-
Analyze the collected dialysate samples for neurotransmitter concentrations using a validated HPLC method.[5][6]
Visualizations
Signaling Pathway of Presynaptic GABA-B Receptor Inhibition by this compound
Caption: Inhibition of presynaptic GABA-B autoreceptors by this compound.
Experimental Workflow for a Microdialysis Study with this compound
Caption: Workflow of a typical in vivo microdialysis experiment.
References
- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GABA Release Mechanisms with CGP36216
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The release of GABA is modulated by various mechanisms, including feedback inhibition via presynaptic GABAB autoreceptors. Activation of these G protein-coupled receptors leads to a reduction in GABA release, thereby fine-tuning synaptic transmission. CGP36216 is a selective antagonist of presynaptic GABAB receptors, making it an invaluable tool for elucidating the mechanisms of GABA release and the functional role of GABAB autoreceptors.[1][2][3] Unlike agonists that suppress GABA release, this compound blocks this feedback inhibition, leading to an increase in GABA release.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of GABA release.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for its pharmacological properties.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| Ki | 0.3 µM | Rat Brain | GABAB receptor binding assay | [1] |
| IC50 | 43 µM | Rat Neocortical Slices | Inhibition of baclofen-induced suppression of spontaneous discharges | [2][3] |
| Effective Concentration | 100 - 500 µM | Rat Neocortical Slices | Antagonism of baclofen-induced suppression of spontaneous discharges | [3][4] |
| Effect on GABA Release | Increased [3H]GABA release | Electrically stimulated rat brain slices | Preloaded with [3H]GABA | [2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of presynaptic GABAB receptors and a typical experimental workflow for studying GABA release using this compound.
Caption: Presynaptic GABAB receptor signaling pathway.
Caption: Workflow for [³H]GABA release experiment.
Experimental Protocols
Protocol 1: Preparation of Brain Slices
This protocol describes the preparation of acute brain slices, a common ex vivo model for studying neurophysiology.
Materials:
-
Rodent (e.g., Sprague-Dawley rat)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
-
Recovery chamber with aCSF at 32-34°C, bubbled with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Perfuse transcardially with ice-cold aCSF.
-
Rapidly decapitate the animal and dissect the brain.
-
Isolate the brain region of interest (e.g., neocortex, hippocampus).
-
Mount the brain tissue on the vibratome stage.
-
Cut slices of the desired thickness (e.g., 300-400 µm) in ice-cold aCSF.
-
Transfer the slices to a recovery chamber and allow them to equilibrate for at least 1 hour before starting the experiment.
Protocol 2: Measurement of [3H]GABA Release from Brain Slices
This protocol details the methodology for measuring neurotransmitter release from brain slices using radiolabeling.
Materials:
-
Prepared brain slices (from Protocol 1)
-
[3H]GABA (radiolabeled gamma-aminobutyric acid)
-
Perifusion system with multiple chambers
-
Electrical stimulator
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
This compound solution
-
Baclofen solution (for control experiments)
Procedure:
-
Preloading with [3H]GABA:
-
Incubate the brain slices in aCSF containing [3H]GABA (e.g., 0.1 µM) for 30 minutes at 37°C.
-
Wash the slices with fresh aCSF to remove excess unincorporated [3H]GABA.
-
-
Perifusion:
-
Carefully place one slice per chamber in the perifusion system.
-
Perfuse the slices with aCSF at a constant flow rate (e.g., 1 ml/min).
-
Collect fractions of the perfusate at regular intervals (e.g., every 2 minutes) to measure basal release.
-
-
Electrical Stimulation:
-
After a stable baseline is established, apply a first electrical stimulation (S1) (e.g., 2 ms pulses at 20 Hz for 30 seconds).
-
Continue collecting fractions throughout the stimulation and post-stimulation period.
-
-
Drug Application:
-
Introduce this compound into the perfusion medium at the desired concentration (e.g., 100 µM).
-
Allow the drug to perfuse over the slices for a set period (e.g., 20 minutes).
-
-
Second Stimulation:
-
Apply a second electrical stimulation (S2) with the same parameters as S1 in the presence of this compound.
-
Continue collecting fractions.
-
-
Quantification:
-
Add scintillation cocktail to each collected fraction.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional release of [3H]GABA for each sample.
-
Express the effect of this compound as the ratio of the stimulated release in the second period (S2) to the first period (S1). An S2/S1 ratio greater than 1 indicates an enhancement of GABA release.
-
Protocol 3: Electrophysiological Recording of Spontaneous Discharges
This protocol outlines the procedure for recording spontaneous neuronal activity to assess the effect of this compound on network excitability.
Materials:
-
Prepared brain slices (from Protocol 1)
-
Recording chamber for electrophysiology
-
aCSF (Mg2+-free for inducing spontaneous activity)
-
Glass microelectrodes for extracellular field potential recording
-
Amplifier and data acquisition system
-
This compound solution
-
Baclofen solution
Procedure:
-
Place a brain slice in the recording chamber and perfuse with Mg2+-free aCSF to induce spontaneous epileptiform discharges.
-
Position a glass microelectrode in the desired cortical layer to record spontaneous field potentials.
-
Record baseline spontaneous discharge frequency for a stable period (e.g., 10-15 minutes).
-
Apply the GABAB receptor agonist baclofen to the perfusion medium to suppress the spontaneous discharges.
-
Once the suppressive effect of baclofen has stabilized, co-apply this compound at various concentrations (e.g., 100, 300, 500 µM).[3][4]
-
Record the frequency of spontaneous discharges in the presence of this compound.
-
Analyze the data to determine the concentration-dependent antagonism of the baclofen-induced suppression by this compound. A pA2 value can be calculated to quantify the antagonist potency.[3]
Conclusion
This compound is a potent and selective tool for investigating the role of presynaptic GABAB autoreceptors in the regulation of GABA release. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of GABAergic neurotransmission. By blocking the autoinhibitory feedback loop, this compound allows for the direct examination of the consequences of enhanced GABA release on synaptic function and network activity.
References
Application Notes and Protocols for Combining CGP36216 with Other Neuropharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of CGP36216, a selective presynaptic GABA-B receptor antagonist, in combination with other neuropharmacological agents. The following sections detail the mechanism of action, potential therapeutic interactions, and detailed protocols for in vivo and in vitro studies.
Introduction to this compound
This compound is a selective antagonist of presynaptic GABA-B receptors.[1][2][3] Unlike broad-spectrum GABA-B antagonists, this compound shows little to no activity at postsynaptic GABA-B receptors.[1][2][3] Its primary mechanism of action is the blockade of presynaptic GABA-B autoreceptors, which leads to an increase in the release of GABA.[1][2] By modulating GABAergic tone, this compound has the potential to interact with various other neurotransmitter systems and neuropharmacological agents.
Combining this compound with Other Neuropharmacological Agents: A Rationale
The selective action of this compound on presynaptic GABA-B receptors makes it a valuable tool for dissecting the role of GABAergic modulation in various physiological and pathological processes. Combining this compound with other neuropharmacological agents can lead to synergistic, additive, or antagonistic effects, providing insights into the complex interplay of neurotransmitter systems.
Interaction with the Serotonergic System (Antidepressants)
Preclinical studies suggest a strong interaction between the GABA-B receptor system and the serotonergic system. The antidepressant-like effects of GABA-B receptor antagonists have been shown to be dependent on an intact serotonin system.[4][5][6]
Hypothesized Signaling Pathway: this compound and SSRI Interaction
Interaction with the Dopaminergic System (Antipsychotics)
GABA-B receptors are known to modulate dopamine release. The interaction is complex, with evidence suggesting that GABA-B receptor activation can reduce dopamine levels.[7] Therefore, antagonizing presynaptic GABA-B receptors with this compound could potentially enhance dopaminergic transmission, which may have implications when combined with antipsychotic medications that primarily target dopamine receptors.[8][9][10]
Hypothesized Signaling Pathway: this compound and Antipsychotic Interaction
References
- 1. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 2. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The GABAB receptor as a target for antidepressant drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olanzapine increases in vivo dopamine and norepinephrine release in rat prefrontal cortex, nucleus accumbens and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical evidence for antagonism by olanzapine of dopamine, serotonin, alpha 1-adrenergic and muscarinic receptors in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CGP36216 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CGP36216 in DMSO and saline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO). This compound hydrochloride is readily soluble in DMSO.
Q2: What is the maximum stock solution concentration I can achieve with this compound in DMSO?
You can prepare stock solutions of this compound hydrochloride in DMSO up to 100 mM.[1][2]
Q3: Can I dissolve this compound directly in saline or other aqueous buffers?
While this compound hydrochloride is soluble in water up to 100 mM, for experimental consistency and to avoid potential stability issues, it is best practice to first prepare a concentrated stock solution in DMSO.[1][2] This stock solution can then be diluted to the final desired concentration in saline or your experimental buffer.
Q4: What is the recommended storage condition for this compound powder and its stock solutions?
-
Powder: The solid form of this compound hydrochloride should be desiccated at room temperature.[1] For long-term storage, keeping it at -20°C for up to 3 years or at 4°C for up to 2 years is also an option.[3]
-
In Solvent: When dissolved in a solvent like DMSO, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.
Q5: What is the molecular weight of this compound hydrochloride?
The molecular weight of this compound hydrochloride is 187.6 g/mol .[1]
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100[1][2] | 18.76[1][2] |
| Water | 100[1][2] | 18.76[1][2] |
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 18.76 mg of this compound hydrochloride (Molecular Weight: 187.6 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of this compound hydrochloride powder and place it into a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial. For 1 mL of stock solution, add 1 mL of DMSO.
-
Dissolve the compound: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid in dissolution if necessary, but is often not required for this compound in DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.
Preparation of a Working Solution in Saline (for in vivo studies)
Materials:
-
100 mM this compound in DMSO stock solution
-
Sterile saline (0.9% NaCl)
-
Co-solvents (optional, e.g., Tween 80, PEG300)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound and the percentage of DMSO in your final working solution. It is crucial to keep the final DMSO concentration low to avoid toxicity in animal studies, preferably 2% or lower.[4]
-
Example formulation (10% DMSO): For a final solution with 10% DMSO, you can mix:
-
100 µL of your 100 mM this compound DMSO stock solution
-
50 µL of Tween 80 (optional, as a surfactant to improve solubility)
-
850 µL of saline[3]
-
-
Mixing: Add the components in the specified order, vortexing gently between each addition to ensure a homogenous solution.
-
Final concentration calculation: In the example above, the initial 100 mM stock is diluted 1:10, resulting in a final this compound concentration of 10 mM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in saline | The compound may have lower solubility in aqueous solutions at high concentrations, or the change in solvent polarity is causing it to crash out. | - Perform a stepwise dilution to gradually decrease the solvent polarity. - Consider using a co-solvent system. Formulations including Tween 80 or PEG300 can help maintain solubility in aqueous media.[3][4] - Ensure the final concentration of the compound in the aqueous buffer is within its solubility limits. |
| Compound appears difficult to dissolve in DMSO | The compound may have absorbed moisture, or the DMSO may not be of high purity (anhydrous). | - Ensure the this compound powder has been stored in a desiccator. - Use fresh, anhydrous DMSO. - Gentle warming (up to 40°C) and vortexing can be applied to facilitate dissolution. |
| Inconsistent experimental results | This could be due to improper storage and handling, leading to compound degradation, or inaccuracies in solution preparation. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] - Always use calibrated pipettes and accurately weigh the compound. - Prepare fresh working solutions before each experiment. |
Visualized Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Context
This compound acts as a selective antagonist at presynaptic GABAB receptors. By blocking these autoreceptors, it prevents the negative feedback mechanism that normally inhibits the release of the neurotransmitter GABA.
Caption: Action of this compound on presynaptic GABAB receptors.
References
Technical Support Center: CGP36216 Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective presynaptic GABA-B receptor antagonist, CGP36216.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of presynaptic GABA-B receptors.[1][2][3][4] Unlike agonists such as baclofen, which inhibit neurotransmitter release, this compound blocks these autoreceptors, leading to an increase in the release of GABA and other neurotransmitters. It is notably ineffective at postsynaptic GABA-B receptors.[1][2][3]
Q2: What are the recommended solvent and storage conditions for this compound hydrochloride?
A2: this compound hydrochloride is soluble in water and DMSO up to 100 mM.[2] It is also soluble in ethanol at approximately 5 mg/ml and in PBS (pH 7.2) at about 10 mg/ml.[5][6] For long-term storage, the solid form should be kept at -20°C for up to 4 years.[5][6] Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.[1] Aqueous solutions are less stable and it is recommended to use them within one day.[5] Avoid repeated freeze-thaw cycles of solutions.[1]
Q3: I am observing no effect of this compound in my experiment. What are the possible reasons?
A3: There are several potential reasons for a lack of effect:
-
Incorrect Receptor Subtype: Ensure your experimental system expresses presynaptic GABA-B receptors, as this compound is inactive at postsynaptic sites.[1][2][3]
-
Inadequate Concentration: The effective concentration can vary between experimental setups. Refer to the dose-response data and consider performing a concentration-response curve to determine the optimal concentration for your model.
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure that stock solutions are fresh and have been stored correctly.
-
Low Endogenous GABA Tone: As an antagonist, the effect of this compound is dependent on the presence of endogenous GABA to compete with. If the basal GABAergic activity in your preparation is low, the effect of the antagonist may be minimal.
-
Vehicle Effects: The vehicle used to dissolve this compound could have unintended effects on your system. Always run a vehicle-only control.
Q4: Can this compound be used in in vivo studies? What are the typical routes of administration and dosages?
A4: Yes, this compound is active in vivo. It can be administered via various routes, including intracerebroventricular (ICV) and direct microinjection into specific brain regions.[1][4] For example, a dosage of 20 μg per rat via intra-ventral tegmental area (VTA) injection has been used.[1][4] The optimal dosage and route will depend on the specific research question and animal model.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
-
Problem: The compound precipitates out of solution during the experiment.
-
Possible Causes:
-
Exceeding the solubility limit in the chosen buffer.
-
pH of the buffer is not optimal for solubility.
-
Interaction with other components in the media.
-
-
Solutions:
-
Prepare fresh solutions: Prepare aqueous solutions of this compound immediately before use.[5]
-
Use a co-solvent: For stock solutions, use DMSO or ethanol.[5][6] When diluting into aqueous buffers, ensure the final concentration of the organic solvent is minimal to avoid off-target effects.
-
Adjust pH: Check the pH of your final solution, as this can affect the solubility of the compound.
-
Sonication: Gentle sonication may help to dissolve the compound.
-
Issue 2: Inconsistent or Variable Results Between Experiments
-
Problem: High variability in the measured effect of this compound across different experimental days or preparations.
-
Possible Causes:
-
Inconsistent preparation of this compound solutions.
-
Degradation of the compound over time.
-
Variability in the biological preparation (e.g., cell culture health, tissue slice viability).
-
Low endogenous GABAergic tone that varies between preparations.
-
-
Solutions:
-
Standardize solution preparation: Use a consistent protocol for preparing and diluting the compound. Prepare fresh dilutions for each experiment from a frozen stock.
-
Monitor biological preparation health: Ensure consistent health and viability of your cells or tissue slices.
-
Control for endogenous tone: If possible, consider experimental paradigms that evoke GABA release to ensure a consistent level of receptor activation for this compound to antagonize.
-
Include positive controls: Use a known GABA-B receptor agonist, like baclofen, to confirm the presence and responsiveness of GABA-B receptors in your system.
-
Issue 3: Unexpected or Off-Target Effects
-
Problem: Observing effects that are not consistent with the known mechanism of presynaptic GABA-B receptor antagonism.
-
Possible Causes:
-
At high concentrations, the selectivity of the compound may decrease, leading to interactions with other receptors.
-
The vehicle (e.g., DMSO) may be exerting its own biological effects.
-
-
Solutions:
-
Perform a dose-response curve: Use the lowest effective concentration to minimize the risk of off-target effects.
-
Run vehicle controls: Always include a control group treated with the vehicle alone to account for any solvent effects.
-
Use a structurally different antagonist: To confirm that the observed effect is specific to GABA-B receptor antagonism, consider using another presynaptic-preferring GABA-B antagonist with a different chemical structure as a control.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄NO₂P·HCl | [2][5] |
| Molecular Weight | 187.6 g/mol | [2][5] |
| Purity | ≥98% | [2][5] |
| Appearance | Crystalline solid | [5] |
| Storage (Solid) | -20°C | [5][6] |
| Stability (Solid) | ≥ 4 years | [5][6] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM (18.76 mg/mL) | |
| DMSO | 100 mM (18.76 mg/mL) | |
| Ethanol | ~5 mg/mL | [5] |
| PBS (pH 7.2) | ~10 mg/mL | [5] |
Table 3: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Experimental System | Reference |
| Kᵢ (GABA-B Receptor) | 0.3 µM | Rat brain membranes | [1][4] |
| IC₅₀ (for increasing [³H]GABA release) | 43 µM | Electrically stimulated rat brain slices | |
| pA₂ (vs. baclofen) | 3.9 ± 0.1 | Rat neocortical preparations | |
| Postsynaptic GABA-B Receptor Activity | Ineffective up to 1 mM | Rat neocortical preparations |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Brain Slice Preparation
Objective: To measure the effect of this compound on synaptic transmission in acute brain slices.
Materials:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Baclofen (positive control)
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, etc.)
Methodology:
-
Prepare fresh aCSF and saturate with 95% O₂ / 5% CO₂.
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Obtain a stable whole-cell recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., evoked inhibitory postsynaptic currents, IPSCs).
-
Prepare a stock solution of this compound in water or DMSO. Dilute to the final desired concentration in aCSF immediately before use.
-
Bath-apply this compound and record the change in synaptic activity. An increase in neurotransmitter release is expected.
-
To confirm the specificity of the effect, perform a washout with aCSF.
-
As a positive control, apply the GABA-B agonist baclofen to observe the expected inhibition of synaptic transmission.
Protocol 2: In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of an anesthetized or freely moving animal.
Materials:
-
This compound hydrochloride
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system for neurotransmitter analysis
Methodology:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with sterile aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Dissolve this compound in aCSF to the desired concentration.
-
Administer this compound systemically (e.g., i.p.) or locally via reverse dialysis through the probe.
-
Continue to collect dialysate samples to measure the change in extracellular neurotransmitter levels.
-
Analyze the dialysate samples using a suitable analytical method, such as HPLC with electrochemical or fluorescence detection.
Mandatory Visualizations
Caption: Signaling pathway of this compound at a GABAergic synapse.
Caption: Experimental workflow for in vitro electrophysiology.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Ensuring the Stability of CGP36216 in Experimental Solutions
Welcome to the technical support center for CGP36216, a selective presynaptic GABA-B receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in your experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of presynaptic GABA-B receptors.[1][2] Its mechanism of action involves blocking the inhibitory effects of GABA at these receptors, which leads to an increase in the release of neurotransmitters.[2][3] It has a binding affinity (Ki) of 0.3 μM for the GABA-B receptor.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from manufacturer recommendations.[1]
Q3: What are the best solvents for dissolving this compound?
This compound hydrochloride is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1] For most in vitro experiments, preparing a concentrated stock solution in DMSO is recommended. For in vivo studies, the initial stock can be made in DMSO and then further diluted in an appropriate vehicle.
Q4: Is this compound sensitive to light or pH changes in solution?
Troubleshooting Guide: Stability-Related Issues
Inconsistent or unexpected experimental outcomes when using this compound can often be traced back to issues with its stability in solution. This guide provides a systematic approach to troubleshooting these problems.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected antagonist effect. | Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Incorrect concentration of the working solution. | Verify the initial concentration of your stock solution. Ensure accurate dilution calculations. If possible, confirm the concentration using an appropriate analytical method. | |
| Suboptimal pH of the experimental buffer. | Check the pH of your buffer. For physiological experiments, maintain a pH between 7.2 and 7.4. Buffers like HEPES-buffered saline or artificial cerebrospinal fluid (aCSF) are commonly used. | |
| Precipitation of this compound in the final experimental solution. | Exceeding the solubility limit. | Although soluble in water and DMSO, high concentrations in certain buffers may lead to precipitation. Prepare the final dilution just before use and ensure thorough mixing. If using a high concentration, consider a brief sonication to aid dissolution. |
| Interaction with components of the buffer. | Some buffer components can interact with the compound. If precipitation is observed, try preparing the solution in a simpler buffer system (e.g., saline) to identify the problematic component. | |
| Variability between experimental days. | Inconsistent solution preparation. | Standardize the protocol for solution preparation, including the solvent, mixing procedure, and final concentration. Ensure all users follow the same protocol. |
| Degradation of stock solution over time. | Do not use stock solutions that have been stored for longer than the recommended duration (see FAQ Q2). If in doubt, prepare a fresh stock solution from the powder. |
Experimental Protocols
Preparation of Stock and Working Solutions
1. 100 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound hydrochloride powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use vials and store at -80°C.
2. In Vitro Working Solution (e.g., for electrophysiology in aCSF):
-
Thaw a single aliquot of the 100 mM DMSO stock solution.
-
On the day of the experiment, dilute the stock solution into your experimental buffer (e.g., artificial cerebrospinal fluid - aCSF) to the desired final concentration (e.g., 100 µM).[1][2]
-
Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects.
-
Mix the working solution thoroughly by vortexing or inverting the tube several times.
-
Use the freshly prepared working solution for your experiment.
3. In Vivo Formulation:
-
Prepare a stock solution in DMSO as described above.
-
For a typical in vivo formulation, the DMSO stock can be diluted in a vehicle such as a mixture of PEG300, Tween 80, and sterile water, or in corn oil.[1]
-
The final formulation should be a clear solution. Gentle warming or sonication may be required to achieve complete dissolution.
-
Administer the freshly prepared formulation to the animal.
Visualizing Key Processes
To better understand the context in which this compound stability is critical, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
CGP36216 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CGP36216. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound is a selective antagonist of presynaptic gamma-aminobutyric acid type B (GABAB) receptors.[1][2] Its primary mechanism of action is to block the inhibitory effect of these autoreceptors, leading to an increase in the release of GABA from the presynaptic terminal.
Q2: Is this compound active at postsynaptic GABAB receptors?
A2: No, a key characteristic of this compound is its selectivity for presynaptic GABAB receptors. Studies have shown that it is ineffective at antagonizing baclofen-induced hyperpolarization, which is mediated by postsynaptic GABAB receptors, at concentrations up to 1 mM.[2] This selectivity makes it a valuable tool for isolating the effects of presynaptic GABAB receptor modulation.
Q3: Are there any known off-target effects of this compound at other neurotransmitter receptors or ion channels?
A3: Based on available literature, this compound is highly selective for presynaptic GABAB receptors. Broad-panel screening data for off-target effects on other receptor families is not extensively published, suggesting a favorable selectivity profile. Researchers should always perform appropriate control experiments to rule out potential compound-specific effects in their particular experimental system.
Q4: I am not seeing an increase in GABA release in my experiment. What could be the issue?
A4: Several factors could contribute to this. First, ensure that the concentration of this compound is appropriate. The reported IC50 for increasing [3H]GABA release is 43 µM.[2] Second, verify the viability of your experimental preparation (e.g., brain slices, synaptosomes). Third, confirm that the stimulation protocol (e.g., electrical or chemical) is sufficient to induce GABA release. Finally, consider the specific brain region being studied, as the density and function of presynaptic GABAB receptors can vary.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in in vivo studies in animal models. For example, intra-VTA (ventral tegmental area) injections have been shown to abolish the conditioned place preference induced by morphine in rats.[1] Appropriate vehicle controls and dose-response studies are crucial for in vivo experiments.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on published literature.
| Parameter | Value | Species/Preparation | Reference |
| IC50 (for increasing [3H]GABA release) | 43 µM | Rat brain slices | [2] |
| Ki (binding to GABAB receptor) | 0.3 µM | Not specified | [1] |
| pA2 (vs. baclofen) | 3.9 +/- 0.1 | Rat neocortical preparations | [2] |
| Effective Concentration (antagonism of baclofen) | 100, 300, and 500 µM | Rat neocortical preparations | [2] |
| Ineffective Concentration (postsynaptic receptors) | Up to 1 mM | Rat neocortical preparations | [2] |
| Effective Concentration (increased VTA-DA neuron firing) | 100 µM | Not specified | [1] |
Experimental Protocols
1. [3H]GABA Release Assay from Brain Slices
This protocol is a generalized procedure based on methodologies described in the literature.
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Prepare brain slices of approximately 300-400 µm thickness using a vibratome.
-
Pre-incubate the slices in oxygenated ACSF for at least 60 minutes at room temperature.
-
-
Radiolabeling:
-
Incubate the slices with [3H]GABA (e.g., 0.1 µM) for 30 minutes to allow for uptake into GABAergic neurons.
-
-
Superfusion and Sample Collection:
-
Transfer the slices to a superfusion chamber and perfuse with oxygenated ACSF at a constant flow rate (e.g., 1 mL/min).
-
Collect baseline fractions of the superfusate (e.g., every 5 minutes).
-
Induce GABA release by stimulating the slices, typically with a high potassium concentration (e.g., 15-20 mM KCl) in the ACSF (S1 stimulation).
-
Introduce this compound into the superfusion medium and allow it to equilibrate.
-
Apply a second stimulation (S2) in the presence of this compound.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
Calculate the fractional release of [3H]GABA for each stimulation period.
-
Express the effect of this compound as the ratio of the fractional release during S2 to that during S1 (S2/S1). An increase in this ratio indicates antagonism of presynaptic GABAB autoreceptors.
-
2. Electrophysiological Recording of Presynaptic GABAB Receptor Activity
This protocol outlines a general approach for assessing the effect of this compound on synaptic transmission.
-
Slice Preparation: Prepare brain slices as described in the [3H]GABA release assay protocol.
-
Recording Setup:
-
Place a slice in a recording chamber on a microscope stage and continuously perfuse with oxygenated ACSF.
-
Using a patch-clamp amplifier and micromanipulators, obtain a whole-cell recording from a neuron of interest.
-
The internal pipette solution should be formulated to isolate the currents of interest.
-
-
Synaptic Stimulation:
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
Use a paired-pulse stimulation protocol (two stimuli delivered in quick succession, e.g., 50-100 ms apart). The ratio of the amplitude of the second postsynaptic current to the first (paired-pulse ratio, PPR) is sensitive to changes in presynaptic release probability.
-
-
Pharmacological Application:
-
Record baseline synaptic responses to the paired-pulse stimulation.
-
Bath-apply a GABAB receptor agonist like baclofen. This should decrease the release of neurotransmitter and increase the PPR.
-
Co-apply this compound with baclofen. If this compound is an effective antagonist, it should reverse the effects of baclofen on the PPR.
-
-
Data Analysis:
-
Measure the amplitudes of the evoked postsynaptic currents.
-
Calculate the PPR for each condition (baseline, baclofen, baclofen + this compound).
-
A reversal of the baclofen-induced change in PPR by this compound indicates antagonism of presynaptic GABAB receptors.
-
Visualizations
Caption: Signaling pathway at a GABAergic synapse showing this compound action.
Caption: Workflow for a [³H]GABA release assay to test this compound.
References
Technical Support Center: Troubleshooting Unexpected Results with CGP36216
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CGP36216. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of presynaptic GABA-B receptors.[1] Its primary mechanism of action is to block the inhibitory effect of GABA on the release of other neurotransmitters, most notably GABA itself (via autoreceptors) and glutamate.[1] Unlike some other GABA-B antagonists, this compound is reported to be largely ineffective at postsynaptic GABA-B receptors.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
For in vitro studies, this compound is soluble in water and DMSO. For in vivo applications, it can be dissolved in saline for injections. It is crucial to prepare fresh solutions for each experiment to ensure stability and consistent results. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided. For long-term storage, it is recommended to store the compound as a powder at -20°C.
Troubleshooting Guide
Unexpected or Inconsistent Experimental Results
Q3: My experimental results with this compound are variable. What are the potential causes and how can I improve reproducibility?
Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that you are preparing fresh solutions of this compound for each experiment. If using a stock solution, aliquot it to avoid repeated freeze-thaw cycles.
-
Experimental Conditions: Maintain consistent experimental parameters such as temperature, pH, and perfusion rates in brain slice preparations.
-
Animal-to-Animal Variability: In behavioral studies, factors such as the animal's age, weight, and housing conditions can contribute to variability. Ensure proper randomization and blinding of experimental groups.
-
Off-Target Effects: While this compound is selective for presynaptic GABA-B receptors, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. Consider performing control experiments to investigate potential off-target interactions. For example, some GABA-B receptor antagonists have been shown to have off-target effects on glycine exocytosis.[2]
Electrophysiology Experiments
Q4: I am not observing the expected increase in neurotransmitter release in my brain slice electrophysiology experiments after applying this compound. What could be the issue?
Several factors could contribute to this observation:
-
Inadequate Drug Concentration: Ensure that the concentration of this compound is sufficient to antagonize the presynaptic GABA-B receptors in your preparation. Refer to the dose-response data in Table 1.
-
Slice Health: The viability of your brain slices is crucial. Ensure proper slicing and recovery procedures are followed to maintain healthy neurons.
-
Basal GABAergic Tone: The effect of this compound will be more pronounced in brain regions with a high basal level of GABAergic inhibition. If the basal tone is low, the effect of the antagonist may be minimal.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonists (if used in the experiment) can lead to receptor desensitization, potentially masking the effect of the antagonist.
In Vivo and Behavioral Studies
Q5: I am observing unexpected behavioral effects or high variability in my in vivo studies with this compound. What should I consider?
-
Route of Administration and Dose: The route of administration (e.g., intraperitoneal, intracerebroventricular) and the dose of this compound will significantly impact its behavioral effects. Ensure that the chosen route and dose are appropriate for your experimental question.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, which can influence the onset and duration of its effects.
-
Confounding Factors: Be aware of potential confounding factors in behavioral studies, such as stress from handling and injection, time of day of testing, and the social housing conditions of the animals.[3]
-
Paradoxical Effects: In some cases, drugs acting on the GABAergic system can produce paradoxical effects, such as increased anxiety or agitation.[4][5] These effects can be dose-dependent and may be more prominent in certain animal strains or models.
Quantitative Data
Table 1: Potency of this compound
| Parameter | Value | Species | Preparation | Reference |
| IC50 | 43 µM | Rat | Electrically stimulated brain slices preloaded with [3H]GABA | [1] |
| pA2 | 3.9 ± 0.1 | Rat | Neocortical preparations (antagonism of baclofen-induced depression of spontaneous discharges) | [1] |
Experimental Protocols
Protocol 1: Electrophysiological Recording in Brain Slices
This protocol is adapted from standard brain slice electrophysiology procedures and can be used to investigate the effect of this compound on synaptic transmission.[6][7][8]
1. Brain Slice Preparation: a. Anesthetize the animal (e.g., mouse or rat) with isoflurane and decapitate. b. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. c. Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region. d. Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
2. Electrophysiological Recording: a. Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min). b. Obtain whole-cell patch-clamp recordings from neurons of interest. c. Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, IPSCs). d. Bath-apply this compound at the desired concentration and record the changes in synaptic activity. e. Wash out the drug to observe the reversal of its effects.
Protocol 2: In Vivo Microdialysis for GABA Measurement
This protocol provides a general framework for in vivo microdialysis to measure extracellular GABA levels following this compound administration.[9][10][11][12]
1. Surgical Implantation of Microdialysis Probe: a. Anesthetize the animal and place it in a stereotaxic frame. b. Surgically implant a microdialysis guide cannula into the brain region of interest. c. Secure the cannula with dental cement and allow the animal to recover for a few days.
2. Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µl/min). c. Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular GABA. d. Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe) and continue collecting dialysate samples. e. Analyze the GABA concentration in the dialysate samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.
Visualizations
Caption: Signaling pathway of presynaptic GABA-B autoreceptor and the action of this compound.
References
- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders [frontiersin.org]
- 5. Paradoxical effects of GABA-A modulators may explain sex steroid induced negative mood symptoms in some persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 7. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CGP36216 Concentration for In Vitro Assays
Welcome to the technical support center for the use of CGP36216 in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on concentration optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the GABA-B receptor.[1] It exhibits a pronounced selectivity for presynaptic GABA-B autoreceptors, which regulate the release of the neurotransmitter GABA. By blocking these presynaptic receptors, this compound can increase the release of GABA.[1] It is notably ineffective at postsynaptic GABA-B receptors, even at high concentrations (up to 1 mM).[1][2]
Q2: What is a typical starting concentration range for this compound in a new in vitro assay?
A2: Based on published data, a broad concentration range should be initially screened. For cell-based assays, a starting range of 1 µM to 100 µM is recommended. In brain slice preparations, effective concentrations have been reported between 43 µM (IC50 for increasing GABA release) and 500 µM for antagonizing agonist effects.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like sterile water or saline. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your assay buffer or cell culture medium to the desired final concentration. Ensure the final concentration of any solvent (like DMSO, if used) is minimal (typically ≤ 0.1%) to avoid off-target effects on the cells.
Q4: What are the key functional assays to measure the antagonist activity of this compound?
A4: Since presynaptic GABA-B receptors are predominantly Gi/o-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[3] Therefore, a cAMP assay is a primary method to quantify the antagonist effect of this compound. In this setup, this compound would reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. Additionally, as GABA-B receptors can modulate intracellular calcium levels, a calcium mobilization assay can also be employed, particularly in cell lines engineered to couple the Gi/o pathway to a calcium readout.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No antagonist effect observed | Concentration too low: The concentration of this compound may be insufficient to block the agonist effect in your specific system. | Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 500 µM). |
| Agonist concentration too high: An excessively high concentration of the GABA-B agonist (e.g., baclofen) can outcompete the antagonist. | Determine the EC50 and EC80 of the agonist in your assay and use a concentration around the EC80 for antagonist screening to ensure a sufficient window for inhibition. | |
| Poor compound solubility: this compound may have precipitated out of the aqueous assay buffer. | Ensure complete dissolution of the compound in the stock solution and the final assay medium. Gentle warming or sonication of the stock solution may help. | |
| Cell health issues: Unhealthy or overly confluent cells may not respond optimally. | Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. | |
| High background or inconsistent results | Assay variability: Inconsistent cell numbers, incubation times, or reagent additions can lead to variability. | Standardize all assay steps, including cell plating density, incubation times, and automated liquid handling if possible. Include appropriate controls on every plate. |
| Compound instability: Repeated freeze-thaw cycles of the stock solution may lead to degradation. | Use fresh aliquots of the this compound stock solution for each experiment. | |
| Unexpected cellular response (e.g., agonist-like effect or cytotoxicity) | Off-target effects: At high concentrations, some GABA-B antagonists have been reported to have effects on other receptors, such as glycine receptors. | Test this compound in a parental cell line lacking GABA-B receptors to check for non-specific effects. If off-target effects are suspected, consider using a structurally different GABA-B antagonist as a control. Perform a cell viability assay (e.g., MTT or resazurin) to rule out cytotoxicity at the concentrations used. |
| Contamination: Bacterial or mycoplasma contamination can alter cellular responses. | Regularly test cell cultures for contamination. |
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound
| Assay Type | System | Agonist (if applicable) | Effective this compound Concentration | Reference |
| GABA Release Assay | Electrically stimulated rat brain slices | N/A | IC50 = 43 µM | [1] |
| Antagonism of Spontaneous Discharge Depression | Rat neocortical preparations | Baclofen (EC50 = 6 µM) | 100, 300, and 500 µM | [1] |
| Postsynaptic Hyperpolarization Assay | Rat neocortical preparations | Baclofen | Up to 1 mM (ineffective) | [1][2] |
Experimental Protocols & Visualizations
Presynaptic GABA-B Receptor Signaling
Activation of the presynaptic GABA-B receptor by GABA leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release. This compound acts by blocking GABA from binding to this receptor, thereby preventing these downstream inhibitory effects.
References
- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a robust GABA(B) calcium signaling cell line using beta-lactamase technology and sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. GABAB Receptors Mediate Intracellular Calcium Release in Astrocytes of the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in CGP36216 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the presynaptic GABA(B) receptor antagonist, CGP36216. Proper vehicle selection and control are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo experiments?
A1: this compound is water-soluble. For in vivo studies, the recommended vehicle is sterile, physiological 0.9% saline . This ensures isotonicity and minimizes irritation at the injection site.
Q2: What is the appropriate vehicle for in vitro experiments with this compound?
A2: For in vitro preparations, such as brain slices or primary neuronal cultures, this compound should be dissolved in the artificial cerebrospinal fluid (aCSF) or buffer used for the experiment, a common example being Krebs solution [1]. This maintains the physiological environment of the cells and avoids introducing confounding variables.
Q3: What are the potential confounding effects of using 0.9% saline as a vehicle in in vivo studies?
A3: While generally considered inert, the injection procedure and the saline itself can induce stress responses in animals. These can manifest as changes in behavior, such as increased anxiety in an elevated plus-maze, or physiological changes like a transient increase in core body temperature[2][3]. Therefore, a vehicle-only control group is essential to differentiate these effects from the pharmacological effects of this compound.
Q4: Can I use DMSO to dissolve this compound?
A4: While this compound is water-soluble and does not typically require a co-solvent like DMSO, it is crucial to be aware of the potential effects of DMSO if its use is considered for other compounds in your experiment. Even at low concentrations, DMSO can alter the intrinsic excitability of neurons and may impact cell viability[3]. If DMSO must be used, a vehicle control with the exact same concentration of DMSO is mandatory.
Q5: Does this compound have any known off-target effects?
A5: this compound is characterized as a selective antagonist for presynaptic GABA(B) receptors[1][4]. However, as with any pharmacological agent, the possibility of off-target effects cannot be entirely dismissed, especially at high concentrations. It is always recommended to consult the latest literature for any new findings on the selectivity profile of this compound.
Troubleshooting Guides
In Vivo Experiments
Issue: Unexpected behavioral or physiological responses in the vehicle-control group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Stress from injection procedure | - Acclimatize animals to handling and the injection procedure for several days before the experiment begins.- Use a consistent and gentle injection technique.- Include a "sham" injection group (needle prick without fluid injection) to isolate the stress of the injection itself. |
| Volume or temperature of saline | - Ensure the injected saline volume is appropriate for the animal's weight (typically 5-10 µl for intracerebroventricular injections in mice)[5].- Warm the saline to body temperature before injection to avoid thermal stress. |
| Contamination of saline | - Always use sterile, pyrogen-free saline.- Prepare fresh solutions for each experiment. |
Quantitative Data on Saline Vehicle Effects in Rodents:
| Parameter | Observed Effect of 0.9% Saline Injection | Species | Citation |
| Anxiety-like Behavior (Elevated Plus-Maze) | Increased time spent in closed arms, decreased ratio of open arm entries. | Male NIH-Swiss Mice | [2] |
| Core Body Temperature | Mean increase of 0.55 ± 0.07°C. | Male Sprague-Dawley Rats | [3] |
| Ventilation | No significant change in breathing frequency, tidal volume, or minute ventilation. | Male CD-1 Mice | [6][7] |
| Blood Gases and pH | No significant differences in pH, paCO2, paO2, or HCO3-. | Male CD-1 Mice | [6][7] |
In Vitro Experiments
Issue: Changes in baseline neuronal activity or cell health in the vehicle-control group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect composition of Krebs solution | - Double-check the recipe and concentrations of all components.- Ensure the pH is adjusted correctly (typically 7.4) and the solution is properly oxygenated (usually with 95% O2 / 5% CO2). |
| Osmolality issues | - Verify the osmolality of the Krebs solution. Additions or errors in component concentrations can alter osmolality and affect cell health. |
| Contamination of the solution | - Use sterile, high-purity water and reagents.- Filter-sterilize the final solution.- Prepare fresh Krebs solution for each experiment. |
| Degradation of components | - Some components, like glucose, can degrade over time. Prepare fresh solutions regularly. |
Experimental Protocols
Protocol: Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol provides a general framework. All procedures must be approved by the institution's animal care and use committee.
1. Preparation of this compound and Vehicle Control:
-
Dissolve this compound in sterile 0.9% saline to the desired final concentration.
-
Prepare a separate, identical volume of sterile 0.9% saline to serve as the vehicle control.
-
Warm both solutions to 37°C before injection.
2. Surgical Procedure:
-
Anesthetize the mouse using an approved anesthetic regimen.
-
Secure the animal in a stereotaxic frame.
-
Surgically expose the skull and identify the bregma.
-
Drill a small hole at the desired coordinates for the lateral ventricle.
-
Slowly inject the prepared this compound solution or the saline vehicle into the ventricle using a Hamilton syringe. The typical injection volume for a mouse is 1-5 µl.
-
Withdraw the needle slowly to prevent backflow.
-
Suture the incision and provide post-operative care.
3. Experimental Groups:
-
Experimental Group: Receives ICV injection of this compound in saline.
-
Vehicle Control Group: Receives an ICV injection of the same volume of 0.9% saline.
-
(Optional) Naive Control Group: Receives no injection to assess baseline behavior.
-
(Optional) Sham Injection Group: Undergoes the surgical procedure and needle insertion without fluid injection to control for the effects of surgery and needle insertion.
Visualizations
Signaling Pathway of Presynaptic GABA(B) Receptor Antagonism by this compound
Caption: Antagonism of presynaptic GABA(B) receptors by this compound.
Experimental Workflow for Vehicle Control in In Vivo this compound Study
Caption: Logic diagram for a properly controlled in vivo this compound experiment.
References
- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Only controls: effect of handling, sham injection, and intraperitoneal injection of saline on behavior of mice in an elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
potential toxicity of high concentrations of CGP36216
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the GABA(B) receptor antagonist, CGP36216. It includes frequently asked questions, troubleshooting guidance, and key experimental data to address potential issues, particularly those related to the use of high concentrations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the γ-aminobutyric acid type B (GABA(B)) receptor.[1][2][3] Its primary mechanism is to block presynaptic GABA(B) receptors, also known as autoreceptors.[2][3][4][5][6] These autoreceptors normally function to inhibit the release of GABA. By blocking this negative feedback loop, this compound effectively increases the release of GABA from the presynaptic terminal.[1][2][4] It is notably ineffective at postsynaptic GABA(B) receptors, even at concentrations up to 1 mM.[1][2][4]
Q2: What are the known effective concentrations of this compound?
The effective concentration of this compound varies depending on the experimental model:
-
IC50 for increasing [3H]GABA release: 43 µM in electrically stimulated rat brain slices.[1][2][4]
-
Binding Affinity (Ki): 0.3 µM for the GABA(B) receptor.[6]
-
Functional Antagonism: Concentrations of 100, 300, and 500 µM have been shown to antagonize the effects of the GABA(B) agonist baclofen in rat neocortical preparations.[4]
-
In vitro neuronal firing: A concentration of 100 µM was used to increase the spontaneous firing frequency of VTA-DA neurons.[6]
Q3: What are the potential issues or toxicities when using high concentrations of this compound?
Specific cellular toxicity data for high concentrations of this compound is not extensively detailed in the provided research. However, using high concentrations of any pharmacological agent raises potential issues:
-
Exaggerated Pharmacological Effects: Since this compound increases GABA release, very high concentrations could lead to an excessive, non-physiological flood of GABA in the synaptic cleft, potentially confounding experimental results.
-
Off-Target Effects: While this compound is known for its selectivity for presynaptic GABA(B) receptors, extremely high concentrations increase the probability of binding to other, lower-affinity sites (off-targets).[7][8][9] This can lead to unexpected biological responses that are not mediated by GABA(B) antagonism.
-
Solubility Limits: Although soluble to high concentrations in water and DMSO, exceeding these limits can cause the compound to precipitate, leading to inaccurate dosing and potential cell stress.[1][3]
Q4: Are there known off-target effects of this compound at high concentrations?
The available literature emphasizes the selectivity of this compound for presynaptic GABA(B) receptors.[3][4] There is no specific data identifying prominent off-target binding sites for this compound. However, as a general principle in pharmacology, all compounds have the potential for off-target activity at high enough concentrations.[7][8][9] Researchers should always consider the possibility of off-target effects as a confounding variable when using concentrations significantly above the IC50 or Ki values.
Q5: What are the solubility and stability characteristics of this compound?
This compound hydrochloride is a water-soluble compound.
-
Solubility: It is reported to be soluble up to 100 mM in both water and DMSO.[3] Another source indicates a solubility of less than 18.76 mg/mL in water and DMSO, which corresponds to approximately 100 mM.[1][2]
-
Storage: For long-term stability, the powdered form should be stored desiccated at room temperature.[3] Stock solutions in solvent should be stored at -80°C for up to one year.[1]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No effect observed on postsynaptic currents or membrane potential. | This compound is highly selective for presynaptic GABA(B) receptors and is ineffective at postsynaptic receptors.[1][2][3][4] | Verify that your assay is designed to measure presynaptic effects, such as changes in neurotransmitter release. Use a different antagonist, such as phaclofen or 2-OH-saclofen, if postsynaptic blockade is desired. |
| Unexpected or paradoxical results at high concentrations (>100 µM). | Potential off-target effects or exaggerated pharmacological response due to excessive GABA release.[7][8] | Perform a dose-response curve to identify the optimal concentration range. Start with a concentration closer to the IC50 (43 µM) or Ki (0.3 µM) and titrate upwards. Include control experiments to rule out non-specific effects. |
| Compound precipitates in experimental media. | The concentration exceeds the solubility limit in the specific buffer or media being used. | Prepare fresh stock solutions in water or DMSO.[3] Ensure the final concentration in the aqueous experimental buffer does not exceed its solubility. Sonication may be recommended to aid dissolution.[1] |
| High variability between experimental replicates. | Inconsistent tissue preparation, stimulation parameters, or compound degradation. | Standardize the experimental protocol meticulously. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6] |
Section 3: Key Experimental Data Summary
| Parameter | Value | Experimental Context | Reference(s) |
| Mechanism of Action | Selective Presynaptic GABA(B) Receptor Antagonist | Rat brain preparations | [3][4][5] |
| IC50 | 43 µM | Increased [3H]GABA release from rat brain slices | [1][2][4] |
| Binding Affinity (Ki) | 0.3 µM | GABA(B) receptor binding | [6] |
| Molecular Weight | 187.6 g/mol (Hydrochloride salt) | N/A | [3] |
| Formula | C₅H₁₄NO₂P·HCl | N/A | |
| Solubility | ≤ 100 mM (≤ 18.76 mg/mL) | Water and DMSO | [1][2][3] |
| Purity | ≥98% | HPLC | [3] |
Section 4: Representative Experimental Protocol
Protocol: Measuring [3H]-GABA Release from Rat Neocortical Slices
This protocol is a representative methodology based on descriptions of experiments where this compound has been characterized.[1][4]
Materials and Reagents:
-
Sprague-Dawley rats
-
Krebs-bicarbonate solution
-
[3H]-GABA (Tritiated GABA)
-
This compound hydrochloride
-
Baclofen (for control experiments)
-
Scintillation vials and scintillation fluid
-
Tissue chopper or vibratome
-
Perfusion system
-
High-potassium (High K+) Krebs solution (for depolarization)
Procedure:
-
Slice Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Rapidly dissect the neocortex in ice-cold Krebs-bicarbonate solution.
-
Prepare coronal slices (e.g., 350-400 µm thickness) using a tissue chopper or vibratome.
-
Allow slices to recover in oxygenated Krebs solution at room temperature for at least 60 minutes.
-
-
Radiolabeling:
-
Incubate the slices in Krebs solution containing [3H]-GABA for 30 minutes to allow for uptake into GABAergic neurons.
-
-
Perfusion and Sample Collection:
-
Transfer the radiolabeled slices to a perfusion chamber.
-
Begin perfusion with standard, oxygenated Krebs solution at a constant flow rate to wash out excess extracellular [3H]-GABA.
-
Collect baseline fractions of the perfusate (e.g., every 5 minutes) to measure basal GABA release.
-
-
Stimulation and Treatment:
-
To evoke GABA release, switch the perfusion to a High K+ Krebs solution for a short period (e.g., 2-5 minutes). This depolarization will trigger vesicular release.
-
In the experimental group, introduce this compound into the perfusion medium before and during the High K+ stimulation. A typical concentration range to test would be 10 µM - 300 µM.
-
Collect perfusate fractions throughout the stimulation period.
-
-
Data Analysis:
-
Add scintillation fluid to each collected fraction.
-
Quantify the amount of [3H]-GABA in each fraction using a liquid scintillation counter.
-
Calculate the fractional release of [3H]-GABA for each time point.
-
Compare the amount of [3H]-GABA released during stimulation in the presence and absence of this compound. An increase in release in the this compound group indicates successful antagonism of presynaptic GABA(B) autoreceptors.
-
Section 5: Visualizations
Caption: Mechanism of this compound at a presynaptic terminal.
Caption: Experimental workflow for a [3H]-GABA release assay.
References
- 1. CGP 36216 hydrochloride | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. CGP 36216 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | GABA Receptor | 1781834-71-6 | Invivochem [invivochem.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
batch variability considerations for CGP36216
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing potential issues related to the use of CGP36216, a selective presynaptic GABA(B) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of presynaptic GABA(B) receptors.[1] Unlike agonists that activate the receptor, this compound blocks the action of the endogenous ligand, GABA, at these presynaptic sites. This blockade leads to an increase in the release of various neurotransmitters, including GABA itself, by inhibiting the autoreceptor-mediated negative feedback loop.[2] It is important to note that this compound is reported to be ineffective at postsynaptic GABA(B) receptors.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound hydrochloride should be stored as a solid, desiccated at room temperature.[3] Stock solutions can be prepared in water or DMSO, with a solubility of up to 100 mM in both solvents. It is recommended to aliquot and store stock solutions at -20°C or below for up to one month to minimize degradation and repeated freeze-thaw cycles.[1] For long-term storage of solutions, -80°C for up to six months is suggested.[1]
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
A3: Inconsistent results between batches of any small molecule, including this compound, can stem from several factors. This is often referred to as batch variability. Key aspects to consider are:
-
Purity: Minor variations in purity between batches can lead to differences in the effective concentration of the active compound.
-
Solubility: Incomplete solubilization of the compound can lead to a lower than expected concentration in your working solutions.
-
Stability: Degradation of the compound due to improper storage or handling can reduce its potency.
The troubleshooting guide below provides detailed steps to investigate and mitigate these potential issues.
Troubleshooting Guide: Batch Variability and Inconsistent Results
Encountering variability in experimental outcomes can be a significant challenge. This guide provides a systematic approach to troubleshooting issues related to potential batch-to-batch differences in this compound.
Issue 1: Inconsistent Potency or Efficacy (e.g., variable IC50 values)
| Potential Cause | Troubleshooting Steps |
| Purity Differences Between Batches | 1. Review Certificate of Analysis (CoA): Always compare the CoAs for each batch. Pay close attention to the purity value (typically determined by HPLC). A significant difference in purity may require adjusting the concentration of your stock solution. 2. Analytical Characterization: If a CoA is unavailable or if you suspect significant impurities, consider analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the purity and identity of your compound. |
| Inaccurate Compound Concentration | 1. Verify Weighing and Dilution: Ensure accurate weighing of the solid compound and precise serial dilutions. Use calibrated pipettes and analytical balances. 2. Check Solubility: Confirm that the compound is fully dissolved in your chosen solvent. Visual inspection for particulates is a first step, but if issues persist, gentle warming or sonication may aid dissolution. Always ensure the final concentration of solvents like DMSO is compatible with your assay. |
| Compound Degradation | 1. Adhere to Storage Recommendations: Store the solid compound and stock solutions as recommended (see FAQ 2). Avoid repeated freeze-thaw cycles. 2. Prepare Fresh Working Solutions: For each experiment, prepare fresh dilutions from your stock solution. Do not store highly diluted working solutions for extended periods. |
| Assay-Specific Variability | 1. Consistent Cell Passage Number: For cell-based assays, use cells within a narrow passage number range to minimize variability in receptor expression and signaling pathways. 2. Standardize Incubation Times: Ensure consistent incubation times for all experimental conditions and between experiments. 3. Control for Reagent Variability: Use the same lot of reagents (e.g., media, serum, radioligand) within a set of experiments whenever possible. |
Issue 2: High Background or Non-Specific Effects
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Review CoA for Impurity Profile: Some CoAs may provide information on the nature of impurities. 2. Purification: If impurities are suspected to be interfering with your assay, consider repurification of the compound, although this is an advanced and often impractical step for most labs. |
| Assay Conditions | 1. Optimize Blocking Steps: In binding assays, ensure adequate blocking of non-specific binding sites. 2. Include Appropriate Controls: Always run vehicle-only controls to determine the baseline response of your system. |
Quantitative Data Summary
Table 1: Representative Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 187.6 g/mol | |
| Formula | C₅H₁₄NO₂P·HCl | |
| Appearance | White solid | [4] |
| Purity (by HPLC) | ≥98% | [3] |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 100 mM | |
| Storage | Desiccate at Room Temperature |
Note: This is a representative summary. Always refer to the batch-specific Certificate of Analysis provided by the supplier.
Table 2: Reported In Vitro and In Vivo Activity of this compound
| Assay Type | Parameter | Value | Species/System | Reference |
| Neurotransmitter Release Assay | IC₅₀ ([³H]GABA release) | 43 µM | Rat brain slices | [2] |
| Electrophysiology | pA₂ (vs. Baclofen) | 3.9 ± 0.1 | Rat neocortical preparations | [2] |
| Radioligand Binding Assay | Kᵢ | 0.3 µM | GABA(B) Receptor | [1] |
| In Vivo Behavioral Study | Dosage | 20 µg/Rat (Intra-VTA) | Rat | [1] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for GABA(B) Receptors
This protocol is a generalized procedure for determining the binding affinity of this compound for GABA(B) receptors using a radiolabeled antagonist (e.g., [³H]CGP54626).
Materials:
-
HEK293 or CHO cells stably expressing human GABA(B) receptors
-
Binding Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4
-
Radioligand: [³H]CGP54626 (or other suitable GABA(B) antagonist radioligand)
-
Non-specific binding control: Unlabeled GABA (10 mM) or another high-affinity GABA(B) ligand
-
This compound stock solution
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing GABA(B) receptors in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + Radioligand
-
Non-specific Binding: Membrane preparation + Radioligand + high concentration of unlabeled GABA
-
Competition: Membrane preparation + Radioligand + varying concentrations of this compound
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1.5 hours with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
-
Protocol 2: Neurotransmitter Release Assay from Brain Slices
This protocol describes a method to measure the effect of this compound on neurotransmitter release (e.g., [³H]GABA) from brain slices.
Materials:
-
Rodent brain tissue (e.g., cortex or hippocampus)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Radiolabeled neurotransmitter (e.g., [³H]GABA)
-
This compound stock solution
-
High potassium (K⁺) stimulation buffer (aCSF with elevated KCl concentration)
-
Scintillation counter and vials
Procedure:
-
Brain Slice Preparation:
-
Rapidly dissect the brain region of interest in ice-cold, oxygenated aCSF.
-
Prepare thin slices (e.g., 300-400 µm) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Radiolabeling:
-
Incubate the brain slices with the radiolabeled neurotransmitter (e.g., [³H]GABA) to allow for uptake into nerve terminals.
-
Wash the slices with fresh aCSF to remove excess unincorporated radiolabel.
-
-
Release Experiment:
-
Place individual slices in a superfusion chamber with a constant flow of oxygenated aCSF.
-
Collect baseline fractions of the superfusate at regular intervals.
-
Switch to aCSF containing the desired concentration of this compound and continue collecting fractions.
-
Stimulate neurotransmitter release by switching to the high K⁺ stimulation buffer (in the continued presence of this compound).
-
Return to normal aCSF to wash out the stimulus and drug.
-
-
Quantification:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
At the end of the experiment, solubilize the brain slices to determine the total remaining radioactivity.
-
-
Data Analysis:
-
Express the radioactivity in each fraction as a percentage of the total radioactivity in the slice at the start of that collection period.
-
Compare the stimulated release in the presence and absence of this compound to determine its effect.
-
Visualizations
References
best practices for storing and handling CGP36216
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of CGP36216, a selective presynaptic GABA-B receptor antagonist.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of presynaptic GABA-B receptors.[1] Unlike agonists that activate these receptors to inhibit neurotransmitter release, this compound blocks this autoinhibitory feedback loop. By doing so, it enhances the release of neurotransmitters like GABA and glutamate.[1][2][3] It is notably ineffective at postsynaptic GABA-B receptors.[1]
2. What are the recommended storage conditions for this compound?
-
Powder: For long-term storage, the solid form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. For short-term storage and during shipping, it is stable at room temperature for a few days.
-
Solutions: Once dissolved, it is recommended to aliquot the solution into single-use volumes and store them at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
3. How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in water and DMSO up to 100 mM. For most applications, a stock solution can be prepared in DMSO. When preparing stock solutions, always refer to the batch-specific molecular weight provided on the product's certificate of analysis.
4. Can this compound be used in in vivo experiments?
Yes, this compound is suitable for in vivo studies. Various formulations can be prepared depending on the route of administration. For injections (e.g., intraperitoneal, intravenous), a common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. For oral administration, it can be dissolved in PEG400 or suspended in carboxymethyl cellulose. It is crucial to use freshly prepared formulations for optimal results.
5. What are some common research applications for this compound?
This compound is frequently used in neuroscience research to investigate the role of presynaptic GABA-B receptors in various physiological and pathological processes. These include studies on synaptic plasticity, neurotransmitter release, and neurological and psychiatric disorders such as anxiety and trauma-related disorders.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect in the experiment. | - Incorrect concentration: The concentration of this compound may be too low to elicit a response. - Degraded compound: Improper storage or handling may have led to the degradation of the compound. - Inactive at postsynaptic receptors: The experimental paradigm may be designed to detect postsynaptic effects, where this compound is ineffective.[1] | - Perform a dose-response experiment to determine the optimal concentration for your specific model. - Ensure the compound has been stored correctly and prepare fresh solutions. - Verify that your experimental setup is designed to measure changes in presynaptic neurotransmitter release. |
| Precipitation observed in the solution. | - Low solubility in the chosen solvent: The concentration may exceed the solubility limit in the prepared solution. - Temperature effects: The compound may precipitate out of solution at lower temperatures. | - Try preparing the solution in a different solvent, such as DMSO, where it has high solubility. Gentle warming and sonication can also help in dissolving the compound. - Ensure that the solution is brought to the experimental temperature before use. |
| Inconsistent results between experiments. | - Variability in solution preparation: Inconsistent concentrations of stock or working solutions. - Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | - Prepare a large batch of stock solution, aliquot it, and use a fresh aliquot for each experiment. - Avoid multiple freeze-thaw cycles by storing the solution in single-use aliquots. |
| Unexpected side effects in in vivo studies. | - Off-target effects: Although selective, high concentrations may lead to off-target effects. - Vehicle effects: The vehicle used for administration may have its own biological effects. | - Conduct a thorough literature review for known off-target effects and consider using the lowest effective dose. - Run a vehicle-only control group to account for any effects of the delivery solution. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Preparation | Reference |
| IC50 (for increasing [3H]GABA release) | 43 µM | Rat | Electrically stimulated brain slices | [1] |
| pA2 (vs. baclofen-induced suppression of spontaneous discharges) | 3.9 ± 0.1 | Rat | Neocortical preparations | [1] |
Experimental Protocols
Representative Protocol: In Vitro Electrophysiology in Brain Slices
This protocol provides a general framework for studying the effect of this compound on synaptic transmission in acute brain slices.
1. Brain Slice Preparation:
- Anesthetize the animal (e.g., a rat) in accordance with institutional guidelines.
- Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
- Transfer the slices to a holding chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes to recover.
2. Electrophysiological Recording:
- Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature.
- Using a microscope with infrared differential interference contrast (IR-DIC) optics, identify and patch onto a neuron of interest using a glass pipette filled with an appropriate internal solution.
- Perform whole-cell voltage-clamp or current-clamp recordings to measure synaptic currents or potentials.
3. Application of this compound:
- Establish a stable baseline recording of synaptic activity.
- Bath-apply this compound at the desired concentration (e.g., 10-100 µM) by adding it to the perfusion aCSF.
- Record the changes in synaptic activity for a sufficient duration to observe the full effect of the drug.
- Perform a washout by perfusing with drug-free aCSF to see if the synaptic activity returns to baseline.
4. Data Analysis:
- Analyze the recorded data to quantify changes in the frequency, amplitude, and kinetics of synaptic events before, during, and after the application of this compound.
Visualizations
Signaling Pathway of Presynaptic GABA-B Receptor Antagonism
Caption: Antagonism of presynaptic GABA-B receptors by this compound.
Experimental Workflow for In Vitro Studies
Caption: General workflow for an in vitro electrophysiology experiment.
References
- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of GABAB receptors as regulators of network dynamics: fast actions from a ‘slow’ receptor? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CGP36216 and Baclofen: A Deep Dive into GABA B Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of CGP36216 and baclofen, two critical tool compounds for studying the gamma-aminobutyric acid type B (GABA B) receptor system. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate a deeper understanding of their distinct roles as a GABA B receptor antagonist and agonist, respectively.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Baclofen |
| Primary Action | Selective GABA B Receptor Antagonist | Selective GABA B Receptor Agonist |
| Receptor Preference | Preferential for presynaptic receptors | Acts on both presynaptic and postsynaptic receptors |
| Functional Effect | Blocks or reverses the effects of GABA B agonists | Mimics the effects of GABA, causing neuronal inhibition |
| Clinical Use | Investigational tool compound | Clinically used as a muscle relaxant and antispasmodic agent[1] |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative parameters that define the potency and efficacy of this compound and baclofen in various in vitro assays.
| Parameter | This compound | Baclofen | Experimental Model |
| Binding Affinity (IC50) | Not explicitly found in direct comparison | 0.04 µM (displacing [3H]-GABA) | Rat brain crude synaptic membranes[2] |
| 0.13 µM (displacing [3H]-GABA) | Rat brain crude synaptic membranes[2] | ||
| Functional Potency (EC50) | IC50 = 43 µM (increasing [3H]GABA release) | 6 µM (depressing spontaneous discharges) | Rat neocortical preparations[3] |
| 0.27 µM (depressing dopamine neuron firing rate) | Rat midbrain slices | ||
| Antagonist Potency (pA2) | 3.9 ± 0.1 (against baclofen) | N/A | Rat neocortical preparations[3] |
Mechanism of Action: A Tale of Two Modulators
Baclofen, as a GABA B receptor agonist, activates the receptor, leading to a cascade of inhibitory downstream signaling events. Conversely, this compound acts as a competitive antagonist, binding to the GABA B receptor without initiating a response and thereby blocking the effects of agonists like GABA and baclofen.
GABA B Receptor Signaling Pathway
The following diagram illustrates the canonical GABA B receptor signaling pathway and the opposing actions of baclofen and this compound.
Caption: Opposing effects of Baclofen and this compound on the GABA B receptor signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of unlabeled ligands, such as this compound and baclofen, to the GABA B receptor by measuring their ability to displace a radiolabeled ligand.
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CGP36216 and Phaclofen as GABA-B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two notable GABA-B receptor antagonists, CGP36216 and phaclofen. The information presented is based on available experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors, play a crucial role in modulating synaptic transmission and neuronal excitability. Antagonists of these receptors are invaluable tools for dissecting the physiological roles of the GABA-B system and hold therapeutic potential for various neurological and psychiatric disorders. This guide focuses on a comparative analysis of this compound and phaclofen, two antagonists with distinct pharmacological profiles.
Pharmacological Profile and Selectivity
A key differentiator between this compound and phaclofen lies in their selectivity for presynaptic versus postsynaptic GABA-B receptors.
This compound is recognized as a selective antagonist for presynaptic GABA-B autoreceptors.[1] Experimental evidence demonstrates that this compound is effective at blocking the inhibitory effect of GABA-B agonists on neurotransmitter release but is largely inactive at postsynaptic GABA-B receptors that mediate hyperpolarization.[1]
Phaclofen , on the other hand, is considered a broader, non-selective GABA-B receptor antagonist. However, its potency and specificity have been subjects of debate in the scientific literature.[2][3] Some studies suggest that phaclofen is a relatively weak antagonist with micromolar affinity for the GABA-B receptor.[2][4] While it has been shown to antagonize the effects of the GABA-B agonist baclofen at both pre- and postsynaptic sites, its efficacy can be variable and dependent on the experimental conditions.[5][6][7]
Quantitative Comparison of Potency
The following tables summarize the available quantitative data for this compound and phaclofen from various in vitro assays. It is important to note that direct head-to-head comparative studies are limited, and thus, these values are compiled from different reports.
Table 1: In Vitro Potency of this compound
| Assay Type | Preparation | Agonist | Parameter | Value | Reference |
| [3H]-GABA Release | Electrically stimulated rat neocortical slices | Endogenous GABA | IC50 | 43 µM | [1] |
Table 2: In Vitro Potency of Phaclofen
| Assay Type | Preparation | Ligand | Parameter | Value | Reference |
| Receptor Binding | Rat cerebellar membranes | [3H]-(R)-baclofen | IC50 | 76 ± 13 µM | [8] |
| Receptor Binding | Rat cortical membranes | [3H]-(-)-baclofen | IC50 | 229 µM | [2][3] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method to determine the affinity of a compound for a receptor.
Objective: To measure the binding affinity (IC50) of phaclofen for the GABA-B receptor.
Materials:
-
Rat cerebellar or cortical membranes
-
[3H]-(R)-baclofen or [3H]-(-)-baclofen (radioligand)
-
Phaclofen (unlabeled competitor)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebellum or cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of phaclofen in the incubation buffer.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the phaclofen concentration. The IC50 value is the concentration of phaclofen that inhibits 50% of the specific binding of the radioligand.
[3H]-GABA Release Assay
This assay is used to assess the effect of a compound on the presynaptic release of GABA.
Objective: To determine the potency (IC50) of this compound in modulating GABA release.
Materials:
-
Rat neocortical slices
-
[3H]-GABA
-
Krebs solution
-
Electrical stimulator
-
Scintillation counter
Procedure:
-
Slice Preparation: Prepare thin slices of rat neocortex.
-
Loading with [3H]-GABA: Incubate the slices in Krebs solution containing [3H]-GABA to allow for uptake of the radiolabeled neurotransmitter.
-
Superfusion: Place the loaded slices in a superfusion chamber and continuously perfuse with Krebs solution.
-
Stimulation and Sample Collection: After a washout period, collect fractions of the superfusate at regular intervals. Stimulate the slices electrically at a defined frequency to evoke GABA release.
-
Drug Application: Apply different concentrations of this compound to the superfusion medium.
-
Quantification: Measure the radioactivity in the collected fractions using a scintillation counter to determine the amount of [3H]-GABA released.
-
Data Analysis: Calculate the fractional release of [3H]-GABA in the presence of different concentrations of this compound. The IC50 value is the concentration of this compound that produces 50% of the maximal effect on GABA release.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Activation of GABA-B receptors, which are heterodimers of GABA-B1 and GABA-B2 subunits, leads to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Presynaptically, this results in the inhibition of voltage-gated calcium channels (CaV), reducing neurotransmitter release. Postsynaptically, it leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization.
Caption: GABA-B receptor signaling at presynaptic and postsynaptic sites and the points of intervention for this compound and phaclofen.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of a test compound.
Caption: A simplified workflow for a competitive radioligand binding assay.
Experimental Workflow: Neurotransmitter Release Assay
This diagram outlines the general procedure for measuring neurotransmitter release from brain slices and the effect of a pharmacological agent.
Caption: A generalized workflow for a neurotransmitter release assay using brain slices.
In Vivo Effects
Direct comparative in vivo studies of this compound and phaclofen are not extensively documented. However, based on their in vitro profiles, it can be inferred that their systemic administration would lead to different physiological outcomes.
This compound , due to its presynaptic selectivity, would be expected to primarily enhance the release of various neurotransmitters by blocking the autoinhibitory feedback mechanism mediated by GABA-B receptors.
Phaclofen , acting as a broader antagonist, could have more complex effects, potentially influencing both presynaptic and postsynaptic neuronal activity. In vivo studies have shown that phaclofen can antagonize the effects of baclofen on central respiratory control and visually evoked responses.[9][10] However, its low potency and potential for off-target effects should be considered when interpreting in vivo data. One study using in vivo microdialysis showed that phaclofen pretreatment did not affect morphine-induced changes in GABA and glutamate levels in the medial prefrontal cortex.
Conclusion
This compound and phaclofen are two distinct GABA-B receptor antagonists with different pharmacological characteristics.
-
This compound is a valuable tool for specifically investigating the role of presynaptic GABA-B autoreceptors in modulating neurotransmitter release. Its selectivity makes it a more precise instrument for dissecting specific neural circuits.
-
Phaclofen serves as a more general, albeit weaker, GABA-B receptor antagonist. While it can be used to antagonize the effects of GABA-B agonists, its lack of high potency and selectivity necessitates careful interpretation of experimental results.
The choice between these two antagonists will ultimately depend on the specific research question and the desired level of pharmacological precision. For studies focused on the presynaptic regulation of neurotransmission, this compound is the more appropriate choice. For broader, initial investigations into the overall effects of GABA-B receptor blockade, phaclofen may be considered, with the caveat of its pharmacological limitations.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of intracerebroventricular injection of GABA receptors antagonists on morphine-induced changes in GABA and GLU transmission within the mPFC: an in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phaclofen: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. issc.org [issc.org]
- 10. Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Selectivity of CGP36216 for Presynaptic GABA-B Receptors
For researchers in neuroscience, pharmacology, and drug development, the precise modulation of synaptic transmission is paramount. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by both ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, in particular, play a crucial role in fine-tuning neuronal excitability through both presynaptic and postsynaptic mechanisms.
This guide provides a comprehensive comparison of CGP36216, a selective antagonist for presynaptic GABA-B receptors, with other commonly used GABA-B receptor antagonists. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the understanding of its selectivity and application.
Unveiling the Selectivity of this compound
This compound is a phosphinic acid analogue that has demonstrated a remarkable selectivity for presynaptic GABA-B receptors, which primarily function as autoreceptors to inhibit GABA release. This selectivity makes it a valuable tool for dissecting the specific roles of presynaptic versus postsynaptic GABA-B receptor-mediated effects.
Mechanism of Action: Presynaptic vs. Postsynaptic GABA-B Receptors
Presynaptic GABA-B autoreceptors are G-protein coupled receptors that, upon activation by GABA, inhibit the release of GABA from the presynaptic terminal. This negative feedback mechanism is crucial for regulating the amount of GABA in the synaptic cleft. The signaling pathway involves the inhibition of voltage-gated calcium channels (CaV).
Postsynaptic GABA-B receptors, on the other hand, are typically coupled to G-protein-activated inwardly rectifying potassium (GIRK) channels. Their activation leads to an efflux of potassium ions, resulting in a slow, prolonged hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential.
Quantitative Comparison of GABA-B Receptor Antagonists
The selectivity of this compound for presynaptic GABA-B receptors becomes evident when its potency is compared with that of other antagonists in assays that differentiate between presynaptic and postsynaptic effects.
| Compound | Presynaptic Activity (IC₅₀/pA₂) | Postsynaptic Activity | Key Characteristics |
| This compound | IC₅₀ = 43 µM (for increasing [³H]GABA release)[1][2] | Ineffective up to 1 mM[1][2] | Selective antagonist for presynaptic GABA-B receptors. |
| CGP35348 | Lower affinity for presynaptic receptors | Higher affinity for postsynaptic receptors | Brain penetrant; often used as a general GABA-B antagonist. |
| CGP55845 | Potent antagonist | Potent antagonist | A potent, non-selective antagonist at both pre- and postsynaptic GABA-B receptors. |
| Saclofen | Antagonist activity | pA₂ ≈ 5.3 | One of the earlier developed GABA-B antagonists; less potent than newer compounds. |
| SCH 50911 | IC₅₀ ≈ 3 µM (autoreceptors) | Antagonist activity | Orally bioavailable and selective GABA-B antagonist. |
Off-Target Selectivity Profile of this compound
A critical aspect of validating any pharmacological tool is understanding its off-target binding profile. Ideally, a selective antagonist should have minimal or no significant affinity for other receptors, ion channels, or transporters at concentrations where it is effective at its primary target.
As of the latest literature review, a comprehensive off-target screening profile for this compound against a broad panel of receptors (e.g., from a service like the NIMH Psychoactive Drug Screening Program or Eurofins SafetyScreen) is not publicly available.[1][3][4][5][6][7][8][9][10]
Recommendation: Researchers employing this compound for the first time in a new system or for a novel application are strongly encouraged to perform their own off-target liability testing or utilize a commercial screening service to ensure the observed effects are not confounded by unintended interactions.
Experimental Protocols for Validating Selectivity
To empirically validate the presynaptic selectivity of this compound, two primary types of experiments are commonly employed: neurochemical assays measuring neurotransmitter release and electrophysiological recordings assessing synaptic transmission and postsynaptic responses.
[³H]GABA Release Assay from Synaptosomes
This assay directly measures the effect of a compound on the release of GABA from presynaptic terminals. An antagonist of presynaptic GABA-B autoreceptors is expected to increase the evoked release of GABA by blocking the autoinhibitory feedback loop.
References
- 1. collaborativedrug.com [collaborativedrug.com]
- 2. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 4. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 5. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to CGP36216 and CGP55845 for GABA-B Receptor Blockade
For researchers, scientists, and drug development professionals, understanding the nuanced differences between available GABA-B receptor antagonists is critical for designing precise experiments and developing targeted therapeutics. This guide provides a detailed comparison of two commonly used antagonists, CGP36216 and CGP55845, focusing on their performance, supporting experimental data, and methodologies.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors, play a crucial role in modulating synaptic transmission and neuronal excitability. Their activation leads to downstream effects such as the activation of inwardly rectifying potassium channels, inhibition of voltage-gated calcium channels, and a decrease in adenylyl cyclase activity.
This guide focuses on two key antagonists used in the study of GABA-B receptors: this compound and CGP55845. While both block the action of GABA at these receptors, they exhibit significant differences in potency and selectivity, making them suitable for different experimental paradigms.
Quantitative Comparison of Antagonist Performance
The potency and binding affinity of this compound and CGP55845 have been characterized in various assays. The following table summarizes key quantitative data for these two compounds.
| Parameter | This compound | CGP55845 | Notes |
| IC50 | 43 µM | 5 nM | IC50 values represent the concentration of the antagonist required to inhibit 50% of the GABA-B receptor response. A lower value indicates higher potency. |
| Ki | 0.3 µM | - | Ki (inhibition constant) reflects the binding affinity of the antagonist to the receptor. A lower value indicates a higher affinity. |
| pKi | - | 8.35 | pKi is the negative logarithm of the Ki value, providing another measure of binding affinity. |
| pEC50 | - | 8.08 (for inhibition of GABA release)7.85 (for inhibition of glutamate release) | pEC50 is the negative logarithm of the EC50 value, indicating the potency in producing a functional effect. |
Data compiled from multiple sources[1][2][3][4][5].
As the data clearly indicates, CGP55845 is a significantly more potent GABA-B receptor antagonist than this compound, with an IC50 value in the nanomolar range compared to the micromolar range for this compound.
Mechanism of Action and Selectivity
A critical distinction between these two antagonists lies in their selectivity for presynaptic versus postsynaptic GABA-B receptors.
This compound is characterized as a selective antagonist for presynaptic GABA-B receptors.[3][4][5][6] It has been shown to be effective in increasing the release of GABA from nerve terminals by blocking the autoreceptor function, but it is largely ineffective at antagonizing the postsynaptic hyperpolarization induced by GABA-B agonists like baclofen.[3][5]
CGP55845 , in contrast, is a potent antagonist at both presynaptic and postsynaptic GABA-B receptors.[7] It effectively blocks baclofen-induced postsynaptic hyperpolarization and the depression of evoked inhibitory and excitatory postsynaptic potentials.[7]
This differential selectivity is a key consideration for researchers aiming to dissect the specific roles of presynaptic and postsynaptic GABA-B receptors in a given neural circuit or physiological process.
Signaling Pathways and Experimental Workflows
To visualize the context in which these antagonists operate, the following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for characterizing GABA-B receptor antagonists.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental protocols. Below are summaries of the key methodologies used to characterize this compound and CGP55845.
These assays are used to determine the binding affinity (Ki) of a compound for the GABA-B receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the GABA-B receptor by the antagonist.
-
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing GABA-B receptors.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]GABA, [3H]baclofen, or a labeled antagonist like [3H]CGP54626) and varying concentrations of the unlabeled antagonist (this compound or CGP55845).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that displaces 50% of the radioligand) and subsequently the Ki value can be calculated.[8]
-
These experiments assess the effect of the antagonist on neurotransmitter release, which is modulated by presynaptic GABA-B autoreceptors.
-
Objective: To measure the effect of the antagonist on the release of [3H]GABA from brain slices.
-
General Protocol:
-
Tissue Preparation: Brain slices (e.g., rat neocortex) are prepared and preloaded with [3H]GABA.
-
Stimulation: The slices are electrically stimulated to evoke the release of [3H]GABA.
-
Antagonist Application: The experiment is performed in the presence and absence of varying concentrations of the antagonist (this compound or CGP55845).
-
Quantification: The amount of [3H]GABA released into the superfusate is measured.
-
Analysis: An increase in [3H]GABA release in the presence of the antagonist indicates a blockade of presynaptic GABA-B autoreceptors. The IC50 value can be determined from the concentration-response curve.[3]
-
Electrophysiological recordings are used to measure the effect of the antagonist on the postsynaptic response to GABA-B receptor activation.
-
Objective: To determine if the antagonist can block the hyperpolarization of the postsynaptic membrane induced by a GABA-B agonist.
-
General Protocol:
-
Slice Preparation: Brain slices (e.g., hippocampus) are prepared for intracellular or whole-cell patch-clamp recording.
-
Recording: The membrane potential of a neuron is recorded.
-
Agonist Application: A GABA-B agonist, such as baclofen, is applied to the slice, which typically causes a hyperpolarization of the neuronal membrane.
-
Antagonist Application: The experiment is repeated in the presence of the antagonist (this compound or CGP55845).
-
Analysis: A reduction or complete block of the baclofen-induced hyperpolarization indicates that the antagonist is active at postsynaptic GABA-B receptors.[3][7]
-
Conclusion
In contrast, This compound is a less potent antagonist with a remarkable selectivity for presynaptic GABA-B receptors. This property makes it an invaluable tool for specifically investigating the role of GABA-B autoreceptors in modulating neurotransmitter release, without confounding effects from the blockade of postsynaptic receptors.
The choice between this compound and CGP55845 should therefore be guided by the specific experimental question being addressed, with careful consideration of the required potency and the desired selectivity for presynaptic versus postsynaptic receptor populations.
References
- 1. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | GABA Receptor | 1781834-71-6 | Invivochem [invivochem.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of CGP36216: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for validating the effects of CGP36216, a selective antagonist of presynaptic GABAB receptors. By objectively comparing its performance with alternative compounds and providing detailed experimental protocols, this document serves as a crucial resource for researchers investigating GABAB receptor pharmacology and developing novel therapeutics.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type B receptors (GABAB) are implicated in a wide range of physiological and pathological processes. This compound acts by blocking the inhibitory feedback mechanism mediated by presynaptic GABAB autoreceptors, leading to an increase in GABA release.[1][2] Validating the specificity and efficacy of this compound requires a rigorous experimental approach, incorporating appropriate positive and negative controls, as well as comparisons with other known GABAB receptor modulators.
Comparative Performance of GABAB Receptor Ligands
The following table summarizes the quantitative data for this compound and other relevant compounds across various in vitro assays. This allows for a direct comparison of their potency and selectivity.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Neurotransmitter Release | Presynaptic GABAB | IC50 (for increasing [3H]GABA release) | 43 µM | [1] |
| Electrophysiology | Presynaptic GABAB | pA2 (vs. baclofen) | 3.9 | [1] | |
| Baclofen | Electrophysiology | GABAB Receptor | EC50 (depression of spontaneous discharges) | 6 µM | [1] |
| Dopamine Neuron Activity | GABAB Receptor | EC50 (depression of firing rate) | 0.27 µM | [3] | |
| CGP 55845 | Radioligand Binding | GABAB Receptor | IC50 | 5 nM | [4][5] |
| Agonist Binding Inhibition | GABAB Receptor | pKi | 8.35 | [4][5] | |
| Neurotransmitter Release | GABA & Glutamate | pEC50 | 8.08 (GABA), 7.85 (Glutamate) | [4][5] | |
| Saclofen | Radioligand Binding | GABAB Receptor | IC50 | 7.8 µM | [6][7][8][9][10] |
Key Experimental Protocols
To ensure the reproducibility and validity of findings, detailed methodologies for key experiments are provided below.
In Vitro Electrophysiology: Brain Slice Recordings
This protocol is designed to assess the effect of this compound on synaptic transmission in a near-physiological environment.
Objective: To measure the ability of this compound to antagonize the effects of the GABAB agonist baclofen on neuronal activity.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or neocortex) from rodents. Maintain slices in an interface or submerged recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Obtain whole-cell patch-clamp or extracellular field potential recordings from neurons.
-
Drug Application: After establishing a stable baseline recording, apply the GABAB receptor agonist baclofen (e.g., 10-100 µM) to induce a measurable inhibitory effect, such as a hyperpolarization or a reduction in synaptic responses.
-
Antagonist Application: Co-apply this compound at various concentrations (e.g., 10-500 µM) with baclofen to determine its ability to reverse the agonist-induced effects.
-
Controls:
-
Positive Control: Baclofen serves as the positive control for GABAB receptor activation.
-
Negative Control: Application of vehicle (the solvent for the drugs) alone should not produce any effect.
-
Comparative Antagonists: Perform parallel experiments with other known GABAB antagonists such as CGP 55845 or saclofen to compare potency and efficacy.
-
Data Analysis: Quantify the reversal of the baclofen-induced effect by this compound. Construct dose-response curves to calculate the pA2 value, a measure of antagonist potency.
In Vitro Neurotransmitter Release Assay: [3H]-GABA Release
This assay directly measures the effect of this compound on the release of GABA from presynaptic terminals.
Objective: To quantify the increase in GABA release from brain tissue in the presence of this compound.
Methodology:
-
Tissue Preparation: Use brain slices or synaptosomes pre-loaded with radiolabeled GABA ([3H]-GABA).
-
Superfusion: Place the tissue in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Stimulation: Evoke neurotransmitter release using electrical stimulation or high potassium concentration.
-
Drug Application: Apply this compound to the superfusion medium and collect the superfusate in fractions.
-
Quantification: Measure the amount of [3H]-GABA in the collected fractions using liquid scintillation counting.
-
Controls:
-
Positive Control: A known facilitator of GABA release can be used. The reversal of the this compound effect by the GABAB agonist baclofen serves as a crucial control for specificity.[1]
-
Negative Control: A baseline release is established in the absence of the drug.
-
Comparative Antagonists: Compare the effects of this compound with other antagonists like CGP 55845 .
-
Data Analysis: Calculate the percentage increase in [3H]-GABA release in the presence of this compound compared to the baseline. Determine the IC50 value for the drug's effect on release.
In Vivo Behavioral Models
Behavioral experiments are essential to validate the physiological relevance of the in vitro findings.
Objective: To assess the in vivo effects of this compound on behaviors known to be modulated by the GABAergic system, such as anxiety, learning, and memory.
Methodology:
-
Animal Models: Utilize established rodent models of anxiety (e.g., elevated plus maze, open field test) or learning and memory (e.g., Morris water maze, passive avoidance).
-
Drug Administration: Administer this compound via appropriate routes (e.g., intraperitoneal, intracerebroventricular) at various doses.
-
Behavioral Testing: Conduct the behavioral tests at a predetermined time after drug administration.
-
Controls:
-
Positive Control: Use a compound with known effects on the specific behavioral paradigm (e.g., a known anxiolytic or cognitive enhancer).
-
Negative Control: Administer a vehicle control to account for any effects of the injection procedure or solvent.
-
Comparative Compounds: Test other GABAB receptor antagonists to compare their behavioral profiles.
-
Data Analysis: Quantify the relevant behavioral parameters (e.g., time spent in open arms, latency to enter the dark compartment, escape latency). Use appropriate statistical methods to compare the drug-treated group with the control groups.
Visualizing the Mechanisms
To facilitate a deeper understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of baclofen binding to rat cerebellar membranes by phaclofen, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Saclofen | GABA Receptor | TargetMol [targetmol.com]
A Comparative Analysis of CGP36216 and Other GABA-B Antagonists for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the efficacy of the GABA-B antagonist CGP36216 with other key antagonists. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type B receptors (GABA-B) are crucial regulators of neuronal excitability. Antagonists of these receptors are valuable tools in neuroscience research and hold therapeutic potential for various neurological and psychiatric disorders. This guide focuses on the efficacy of this compound, a selective presynaptic GABA-B receptor antagonist, in comparison to other widely used antagonists such as saclofen, phaclofen, and CGP 35348.
Quantitative Comparison of GABA-B Antagonist Efficacy
The following table summarizes the reported efficacy of this compound and other GABA-B antagonists from various studies. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
| Antagonist | IC50 (µM) | pA2 | Receptor Preference | Noteworthy Characteristics |
| This compound | 43[1] | 3.9[1] | Presynaptic[1] | Ineffective at postsynaptic receptors up to 1 mM.[1] |
| CGP 35348 | 34[2] | - | Mixed Pre- and Postsynaptic | Reported to be 10-30 times more potent than phaclofen.[2] |
| Saclofen | - | 5.3[3] | Mixed Pre- and Postsynaptic | At least twice as potent as 2-hydroxy-saclofen.[3] |
| Phaclofen | Effective at 100-300 µM | - | Mixed Pre- and Postsynaptic | Generally considered a weaker GABA-B antagonist.[4] |
| 2-Hydroxy-saclofen | - | 5[3] | Mixed Pre- and Postsynaptic | Less potent than saclofen.[3] |
| SCH 50911 | - | - | Mixed Pre- and Postsynaptic | Orally bioavailable. |
| CGP 52432 | - | - | Potent and Selective | Nanomolar affinity.[4] |
| CGP 54626 | - | - | Potent and Selective | Nanomolar affinity.[4] |
| CGP 55845 | - | - | Potent and Selective | Nanomolar affinity.[4] |
Experimental Protocols
This section details the methodologies used in key experiments to determine the efficacy of GABA-B antagonists.
Radioligand Binding Assay for GABA-B Receptors
This protocol is a standard method for determining the binding affinity of a compound for the GABA-B receptor.
Objective: To measure the displacement of a radiolabeled ligand from the GABA-B receptor by an unlabeled antagonist (e.g., this compound).
Materials:
-
Rat brain membranes (or cell lines expressing GABA-B receptors)
-
Radioligand (e.g., [³H]CGP54626 or --INVALID-LINK---Baclofen)
-
Unlabeled GABA-B antagonist (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a specific protein concentration.
-
Binding Reaction: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the mixture at room temperature (or 4°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Measurement of Presynaptic GABA-B Receptor Activity
This functional assay assesses the ability of an antagonist to block the inhibitory effect of GABA-B autoreceptors on neurotransmitter release.
Objective: To measure the effect of a GABA-B antagonist on the release of a radiolabeled neurotransmitter (e.g., [³H]GABA) from brain slices.
Materials:
-
Rat brain slices (e.g., neocortex or hippocampus)
-
[³H]GABA
-
Krebs solution (with or without Mg²⁺)
-
GABA-B agonist (e.g., baclofen)
-
GABA-B antagonist (test compound, e.g., this compound)
-
Scintillation fluid and counter
Procedure:
-
Slice Preparation: Prepare thin slices of the desired brain region.
-
Preloading with Radiotracer: Incubate the slices in Krebs solution containing [³H]GABA to allow for its uptake into nerve terminals.
-
Superfusion: Place the preloaded slices in a superfusion chamber and continuously perfuse with Krebs solution.
-
Stimulation: After a washout period to establish a stable baseline of [³H]GABA release, stimulate the slices electrically or with a high concentration of K⁺ to evoke neurotransmitter release.
-
Drug Application: Apply the GABA-B antagonist (e.g., this compound) to the superfusion medium and observe its effect on the stimulated release of [³H]GABA. To confirm the mechanism, the effect of the antagonist can be challenged by co-application of a GABA-B agonist like baclofen.
-
Fraction Collection and Analysis: Collect the superfusate in fractions and measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the fractional release of [³H]GABA in the presence of different concentrations of the antagonist to determine the IC50 value for the increase in neurotransmitter release.
Signaling Pathways and Experimental Workflows
Conclusion
This compound distinguishes itself as a selective antagonist for presynaptic GABA-B receptors, offering a valuable tool for dissecting the specific roles of these autoreceptors in neurotransmitter release. While other antagonists like CGP 35348, saclofen, and phaclofen exhibit activity at both pre- and postsynaptic sites, their potencies vary significantly. The choice of antagonist will ultimately depend on the specific research question, with this compound being particularly suited for studies focused on the modulation of presynaptic GABAergic transmission. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the efficacy of these and other GABA-B antagonists in their own experimental settings.
References
- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of GABA-B Antagonists for CNS Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Properties and Experimental Evaluation of Key GABA-B Receptor Antagonists.
This guide provides a comprehensive comparison of commonly studied γ-aminobutyric acid type B (GABA-B) receptor antagonists. GABA-B receptors, as G-protein coupled receptors, play a crucial role in mediating slow and prolonged inhibitory signals in the central nervous system (CNS).[1] Antagonists of these receptors are invaluable tools for elucidating the physiological roles of GABA-B signaling and hold therapeutic potential for various neurological and psychiatric disorders, including epilepsy and cognitive dysfunction.[2][3] This document summarizes their performance based on experimental data, details the methodologies for their evaluation, and visualizes key pathways and workflows.
Comparative Analysis of GABA-B Antagonist Affinity
The affinity of a ligand for its receptor is a critical parameter in pharmacology. For GABA-B antagonists, this is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) determined through radioligand binding assays. The following table presents a comparative summary of the binding affinities for several widely used GABA-B antagonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
| Antagonist | Radioligand | Tissue Preparation | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| CGP 54626 | [³H]CGP 54626 | Rat Brain Membranes | - | 2.3 | [4] |
| [³H]CGP 54626 | Human Recombinant | - | ~3.6 | [4] | |
| CGP 55845 | [³H]CGP 54626 | Bullfrog Brain | - | - | [5] |
| CGP 52432 | [³H]CGP 54626 | Bullfrog Brain | - | - | [5] |
| CGP 35348 | [³H]GABA | Rat Cortical Membranes | 34,000 | - | |
| [³H]CGP 54626 | Bullfrog Brain | - | - | [5] | |
| Saclofen | [³H]Baclofen | Rat Brain Membranes | - | - | [6] |
| Phaclofen | [³H]Baclofen | Rat Brain Membranes | - | - | [1][6] |
| SCH 50911 | [³H]CGP 54626 | CHO Cells (Recombinant) | - | - | [6] |
Note: A comprehensive table with directly comparable Ki values from a single study was not available in the search results. The provided data is compiled from multiple sources and should be interpreted with consideration for the different experimental contexts.
GABA-B Receptor Signaling Pathway
Activation of the heterodimeric GABA-B receptor, composed of GABA-B1 and GABA-B2 subunits, initiates a cascade of intracellular events through its coupling with Gαi/o proteins.[1] Upon agonist binding to the GABA-B1 subunit, the G-protein dissociates into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ dimer can directly modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying K⁺ (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.[1] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, respectively, culminating in a slow and sustained inhibitory effect.
References
- 1. Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CGP36216: A Procedural Guide
Properties of CGP36216
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal pathway.
| Property | Value |
| Molecular Formula | C5H14NO2P · HCl[1][2] |
| Molecular Weight | 187.6 g/mol [1][2] |
| Appearance | Crystalline solid[1][3] |
| Purity | ≥98%[1][2] |
| Solubility | Soluble in water (to 100 mM), DMSO (to 100 mM), ethanol (approx. 5 mg/ml), and PBS (pH 7.2, approx. 10 mg/ml)[1][2][3] |
| Storage | Desiccate at room temperature or store at -20°C for long-term stability[1][3] |
| CAS Number | 1781834-71-6[1][2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes unused or expired compounds, solutions containing this compound, and any materials that have come into contact with it, such as personal protective equipment (PPE), pipette tips, and contaminated glassware.[4]
-
Segregate this compound waste from other waste streams at the point of generation to prevent accidental mixing and reactions.[5] Do not mix with biological or radioactive waste unless explicitly permitted by your institution's safety guidelines.[6]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[6] For solid waste, a sturdy, sealable container is appropriate. For liquid waste, use a container with a secure screw-top cap.[6]
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "(3-aminopropyl)(ethyl)phosphinic acid hydrochloride (this compound)," the concentration (if in solution), and the date of accumulation.[5]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Keep the waste container closed at all times except when adding waste.[6]
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for waste accumulation in an SAA.[6]
4. Disposal of Empty Containers:
-
A container that has held this compound is considered hazardous waste.[4]
-
To decontaminate an empty container, triple rinse it with a suitable solvent in which this compound is soluble, such as water or ethanol.[4]
-
Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.[4]
-
After triple rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste, in accordance with your institution's procedures for glass or plastic recycling.[4][6]
5. Request for Waste Pickup:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution, arrange for its disposal through your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
-
Complete all necessary waste disposal forms as required by your institution, providing accurate information about the waste composition.[5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, reinforcing a culture of safety and responsibility in research and development settings. Always consult your institution's specific waste management policies and guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CGP 36216 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling CGP36216
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CGP36216. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, serving as a trusted resource for laboratory safety.
Compound Information: this compound is a selective antagonist of GABAB receptors, primarily active at presynaptic receptors. It is supplied as a crystalline solid and should be considered hazardous until more comprehensive information is available. This product is intended for research use only and is not for human or veterinary use.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended as a minimum standard. Always consult the specific Safety Data Sheet (SDS) for detailed guidance.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection during handling of the solid or concentrated solutions. | Prevents skin contact with the chemical. Nitrile offers good resistance to a range of chemicals for incidental contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashes, such as when preparing stock solutions. | Protects eyes from dust particles of the solid compound and from splashes of solutions. |
| Body Protection | A laboratory coat must be worn to protect personal clothing.[4] For procedures with a higher risk of contamination, chemically resistant aprons or coveralls are recommended. | Prevents contamination of clothing and skin. |
| Respiratory Protection | Work with the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator appropriate for chemical dusts should be used.[5] | Minimizes inhalation of the fine powder, which is a primary route of exposure. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage: There is some variation in storage recommendations. While one source suggests storage at -20°C with a stability of at least 4 years[1][6], another indicates desiccation at room temperature.[2][3] For long-term storage, it is prudent to store the solid compound at -20°C in a tightly sealed container to prevent moisture absorption.
Handling Workflow Diagram:
Caption: Workflow for the safe handling and preparation of this compound solutions.
Experimental Protocols: Preparation of Stock Solutions
This section provides a detailed methodology for preparing stock solutions of this compound for use in experiments.
Quantitative Data for Solution Preparation:
| Solvent | Solubility | Recommended Stock Concentration |
| DMSO | ~20 mg/mL[1][6] | 10-50 mM |
| PBS (pH 7.2) | ~10 mg/mL[1][6] | up to 50 mM |
| Ethanol | ~5 mg/mL[1] | up to 25 mM |
| Water | Soluble to 100 mM[3] | up to 100 mM |
Step-by-Step Protocol for Preparing a 50 mM DMSO Stock Solution:
-
Preparation: Perform all steps in a chemical fume hood. Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Weighing: Tare a clean, sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound crystalline solid (Molecular Weight: 187.6 g/mol )[1][3] into the tube. For 1 mL of a 50 mM stock solution, you would need 9.38 mg.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Storage of Stock Solution: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note on Aqueous Solutions: For biological experiments, further dilutions from the stock solution into aqueous buffers or isotonic saline should be made. It is recommended not to store aqueous solutions for more than one day.[6]
Disposal Plan
All materials contaminated with this compound, including unused solutions and solid waste, must be disposed of as hazardous chemical waste.
-
Solid Waste: Dispose of contaminated items such as weighing paper, pipette tips, and empty vials in a designated solid hazardous waste container.
-
Liquid Waste: Collect all unused this compound solutions in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
- 1. ptb.de [ptb.de]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. iip.res.in [iip.res.in]
- 4. Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
